molecular formula C12H18N2 B1325355 N-methyl-N-phenylpiperidin-4-amine CAS No. 200413-57-6

N-methyl-N-phenylpiperidin-4-amine

Cat. No.: B1325355
CAS No.: 200413-57-6
M. Wt: 190.28 g/mol
InChI Key: BPNDZRDPOYGIMX-UHFFFAOYSA-N
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Description

N-methyl-N-phenylpiperidin-4-amine is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-methyl-N-phenylpiperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-N-phenylpiperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-N-phenylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-14(11-5-3-2-4-6-11)12-7-9-13-10-8-12/h2-6,12-13H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNDZRDPOYGIMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640809
Record name N-Methyl-N-phenylpiperidin-4-amine
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Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200413-57-6
Record name N-Methyl-N-phenyl-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200413-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N-phenylpiperidin-4-amine
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URL https://comptox.epa.gov/dashboard/DTXSID00640809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-methyl-N-phenylpiperidin-4-amine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of N-methyl-N-phenylpiperidin-4-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties of N-methyl-N-phenylpiperidin-4-amine, a molecule of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, spectroscopic characterization, reactivity, and safe handling. The information presented herein is a synthesis of established literature and experimental data, designed to serve as a practical resource for laboratory applications.

Introduction

N-methyl-N-phenylpiperidin-4-amine is a disubstituted piperidine derivative with a molecular structure featuring a tertiary amine within the piperidine ring and a secondary amine in a side chain. Its strategic importance is underscored by its role as a potential precursor in the synthesis of various pharmacologically active compounds. A comprehensive understanding of its chemical properties is therefore crucial for its effective and safe utilization in research and development. This guide aims to provide a detailed exploration of these properties, grounded in established scientific principles and data.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of N-methyl-N-phenylpiperidin-4-amine determine its behavior in various experimental settings. A summary of these properties is presented in the table below.

PropertyValueSource
IUPAC Name 1-methyl-N-phenylpiperidin-4-amine[1]
CAS Number 22261-94-5[1]
Molecular Formula C₁₂H₁₈N₂[1]
Molecular Weight 190.28 g/mol [1]
Appearance Clear, colorless to light orange/yellow liquid[2]
Boiling Point 62-64 °C at 1 mmHg[2]
Density 0.91 g/mL[2]
Refractive Index 1.4700-1.4740[2]
pKa 9.92 ± 0.20 (Predicted)[2]
SMILES CN1CCC(CC1)NC2=CC=CC=C2[1]
InChI InChI=1S/C12H18N2/c1-14-9-7-12(8-10-14)13-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3[1]

Synthesis and Purification

The synthesis of N-methyl-N-phenylpiperidin-4-amine can be achieved through various synthetic strategies. A common and efficient approach involves the reductive amination of N-methyl-4-piperidone with aniline. This method is favored for its high yield and operational simplicity.

Synthetic Workflow: Reductive Amination

Synthesis_Workflow N_methyl_4_piperidone N-methyl-4-piperidone Reaction_Vessel Reaction Vessel (e.g., Round-bottom flask) N_methyl_4_piperidone->Reaction_Vessel Aniline Aniline Aniline->Reaction_Vessel Intermediate Imine Intermediate (in situ) Reaction_Vessel->Intermediate Formation Reducing_Agent Reducing Agent (e.g., Sodium triacetoxyborohydride) Reducing_Agent->Reaction_Vessel Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction_Vessel Product N-methyl-N-phenylpiperidin-4-amine Intermediate->Product Reduction Purification Purification (e.g., Column Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: A representative workflow for the synthesis of N-methyl-N-phenylpiperidin-4-amine via reductive amination.

Experimental Protocol
  • Reaction Setup: To a solution of N-methyl-4-piperidone (1.0 eq) in dichloromethane (DCM), add aniline (1.1 eq).

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The slow addition is crucial to control the reaction rate and prevent excessive heat generation.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Properties

The structural elucidation of N-methyl-N-phenylpiperidin-4-amine is confirmed through various spectroscopic techniques.

Spectroscopic TechniqueCharacteristic Features
¹H NMR - Signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the phenyl group protons.- A singlet around δ 2.3 ppm for the N-methyl protons.- Multiplets in the aliphatic region (δ 1.5-3.0 ppm) for the piperidine ring protons.
¹³C NMR - Resonances in the aromatic region (δ 110-150 ppm) for the phenyl carbons.- A signal around δ 46 ppm for the N-methyl carbon.- Signals in the aliphatic region (δ 30-60 ppm) for the piperidine ring carbons.
IR Spectroscopy - An N-H stretching band around 3400 cm⁻¹.- Aromatic C-H stretching bands just above 3000 cm⁻¹.- Aliphatic C-H stretching bands just below 3000 cm⁻¹.- A characteristic C-H stretch for the N-methyl group around 2780-2805 cm⁻¹.[3]
Mass Spectrometry - A molecular ion peak (M⁺) at m/z 190.- Fragmentation patterns dominated by alpha-cleavage, leading to characteristic fragment ions.[4]

Chemical Reactivity and Stability

N-methyl-N-phenylpiperidin-4-amine exhibits reactivity characteristic of both secondary and tertiary amines.

Key Reactions

Reactivity_Diagram Start N-methyl-N-phenylpiperidin-4-amine Salt Salt Formation (e.g., Hydrochloride salt) Start->Salt + Acid Acylation N-Acylation (e.g., with Acyl Chloride) Start->Acylation + RCOCl Alkylation N-Alkylation (e.g., with Alkyl Halide) Start->Alkylation + R-X

Caption: Key chemical reactions of N-methyl-N-phenylpiperidin-4-amine.

  • Salt Formation: The basic nitrogen atoms readily react with acids to form stable salts, such as the hydrochloride salt. This is often utilized for purification and handling of the compound.

  • N-Acylation: The secondary amine can be acylated using acyl chlorides or anhydrides to form the corresponding amide.

  • N-Alkylation: The secondary amine can also undergo further alkylation with alkyl halides.

Stability and Storage

N-methyl-N-phenylpiperidin-4-amine is generally stable under standard laboratory conditions. However, it is advisable to store it in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[2] For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[2]

Safety and Handling

It is imperative to handle N-methyl-N-phenylpiperidin-4-amine with appropriate safety precautions due to its potential hazards.

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]

  • Ventilation: Use only outdoors or in a well-ventilated area.[5]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5] Wash hands and any exposed skin thoroughly after handling.[5] Do not eat, drink, or smoke when using this product.[5]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[5] If on skin, wash with plenty of water.[5] If inhaled, remove the person to fresh air and keep comfortable for breathing.[5] If swallowed, call a poison center or doctor if you feel unwell.[5]

Regulatory Status

It is important to note that N-phenylpiperidin-4-amine (4-anilinopiperidine), a closely related compound, is a List I chemical under the Controlled Substances Act in the United States, as it is a precursor in the synthesis of fentanyl.[6] Users of N-methyl-N-phenylpiperidin-4-amine should be aware of and comply with all applicable local, state, and federal regulations regarding its purchase, storage, and use.

Conclusion

N-methyl-N-phenylpiperidin-4-amine is a versatile chemical intermediate with well-defined chemical and physical properties. A thorough understanding of its synthesis, spectroscopic characteristics, reactivity, and safe handling procedures is essential for its effective application in research and development. The information provided in this guide serves as a comprehensive resource to facilitate the responsible and innovative use of this compound in the scientific community.

References

Sources

An In-Depth Technical Guide to the Spectroscopic Data of N-methyl-N-phenylpiperidin-4-amine and Its Isomer

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for N-methyl-N-phenylpiperidin-4-amine, a molecule of significant interest in synthetic and medicinal chemistry. A critical aspect of this compound's characterization is the clear differentiation from its structural isomer, 1-methyl-N-phenylpiperidin-4-amine. This document will address both isomers to prevent ambiguity and provide a thorough reference for researchers. The spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) will be detailed, offering insights into the structural elucidation of these compounds.

Structural Isomerism: A Critical Distinction

The nomenclature N-methyl-N-phenylpiperidin-4-amine can be ambiguous. Therefore, it is crucial to distinguish between the two possible isomers based on the position of the methyl group:

  • N-methyl-N-phenylpiperidin-4-amine (CAS 200413-57-6): In this isomer, the methyl group is attached to the nitrogen of the aniline moiety.

  • 1-methyl-N-phenylpiperidin-4-amine (CAS 22261-9-5): Here, the methyl group is attached to the nitrogen within the piperidine ring.

This guide will present the spectroscopic data for both isomers, starting with the isomer where the methyl group is on the aniline nitrogen, as implied by the user's query.

Spectroscopic Analysis of N-methyl-N-phenylpiperidin-4-amine (CAS 200413-57-6)

Due to the limited availability of experimentally derived public data for this specific isomer, predicted spectroscopic data from established chemical databases will be utilized and clearly identified as such. This serves as a valuable reference for researchers in the absence of published experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol:

A standard protocol for acquiring NMR spectra of small organic molecules would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid obscuring analyte signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm for organic molecules), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Predicted ¹H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.2-7.4m2HAr-H (meta)
~6.8-7.0m3HAr-H (ortho, para)
~3.5-3.7m1HCH-N (piperidine)
~3.0-3.2m2HCH₂-N (piperidine, axial)
~2.9s3HN-CH₃
~2.6-2.8m2HCH₂-N (piperidine, equatorial)
~1.8-2.0m2HCH₂ (piperidine, axial)
~1.6-1.8m2HCH₂ (piperidine, equatorial)

Predicted ¹³C NMR Data:

Chemical Shift (ppm)Assignment
~148Ar-C (C-N)
~129Ar-CH (meta)
~119Ar-CH (para)
~115Ar-CH (ortho)
~55CH-N (piperidine)
~48CH₂-N (piperidine)
~40N-CH₃
~32CH₂ (piperidine)

Interpretation:

The ¹H NMR spectrum is expected to show distinct regions for the aromatic protons of the phenyl group and the aliphatic protons of the piperidine ring. The N-methyl group should appear as a sharp singlet. The ¹³C NMR spectrum will reflect the different carbon environments, with the aromatic carbons appearing downfield and the aliphatic carbons upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation: For a solid sample, a common method is to prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a minimal amount of sample placed directly on the crystal.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3050-3020Medium-WeakC-H stretch (aromatic)
2950-2800Medium-StrongC-H stretch (aliphatic)
~1600, ~1500Medium-StrongC=C stretch (aromatic ring)
~1350MediumC-N stretch (aromatic amine)
~1200MediumC-N stretch (aliphatic amine)
750-700, 690-650StrongC-H bend (aromatic, monosubstituted)

Interpretation:

The IR spectrum will be characterized by the aromatic C-H and C=C stretching vibrations, as well as the aliphatic C-H stretches from the piperidine and methyl groups. The C-N stretching vibrations for both the aromatic and aliphatic amines will also be present.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol:

  • Ionization: Electrospray ionization (ESI) is a suitable method for this type of molecule, as it is a soft ionization technique that typically produces a prominent protonated molecular ion [M+H]⁺.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different ions.

Expected Mass Spectrum:

  • Molecular Ion (M⁺) or [M+H]⁺: The molecular weight of N-methyl-N-phenylpiperidin-4-amine is 190.28 g/mol . Therefore, the mass spectrum should show a prominent peak at m/z 190 or 191.

  • Major Fragments: Fragmentation may occur at the C-N bonds. Expected fragments would include the loss of the methyl group, and cleavage of the piperidine ring.

Spectroscopic Analysis of 1-methyl-N-phenylpiperidin-4-amine (CAS 22261-9-5)

For this isomer, more experimental data is publicly available, providing a more concrete reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹³C NMR Data:

Chemical Shift (ppm)Assignment
147.9Ar-C (C-N)
129.2Ar-CH (meta)
116.8Ar-CH (para)
113.0Ar-CH (ortho)
55.2CH₂-N (piperidine)
50.8CH-N (piperidine)
46.5N-CH₃
32.5CH₂ (piperidine)

Interpretation:

The key difference in the NMR spectra of this isomer compared to the other is the chemical shift of the N-methyl group. In this case, the methyl group is on an aliphatic amine and will have a different chemical shift than a methyl group on an aromatic amine. The piperidine ring protons and carbons will also be in a different chemical environment due to the N-methylation.

Infrared (IR) Spectroscopy

Experimental IR Data:

The NIST Chemistry WebBook provides an IR spectrum for the parent compound, N-phenyl-4-piperidinamine, which can be used as a reference. The spectrum for the 1-methylated derivative is expected to be similar, with the addition of signals related to the methyl group.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3360MediumN-H stretch (secondary amine)
3050-3020Medium-WeakC-H stretch (aromatic)
2950-2800Medium-StrongC-H stretch (aliphatic)
~2780Medium-WeakC-H stretch (N-CH₃)
~1600, ~1500Medium-StrongC=C stretch (aromatic ring)
~1315MediumC-N stretch (aromatic amine)
~1240MediumC-N stretch (aliphatic amine)
750-700, 690-650StrongC-H bend (aromatic, monosubstituted)

Interpretation:

A key feature for this isomer would be the presence of an N-H stretch for the secondary amine, which would be absent in the other isomer. Additionally, a characteristic C-H stretch for the N-CH₃ group on a saturated ring may be observed around 2780 cm⁻¹.

Mass Spectrometry (MS)

Experimental Mass Spectrum Data:

  • Molecular Ion (M⁺): m/z 190

  • Major Fragments: Prominent fragments are often observed at m/z 91 (tropylium ion from the phenyl group) and fragments resulting from the cleavage of the piperidine ring.

Visualization of Structures and Workflows

To aid in the understanding of the molecular structures and the experimental processes, the following diagrams are provided.

N-methyl-N-phenylpiperidin-4-amine Isomers cluster_0 N-methyl-N-phenylpiperidin-4-amine (CAS 200413-57-6) cluster_1 1-methyl-N-phenylpiperidin-4-amine (CAS 22261-9-5) isomer1 isomer1 isomer2 isomer2

Caption: 2D structures of the two isomers of N-methyl-N-phenylpiperidin-4-amine.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Sample Prep (NMR) Sample Prep (NMR) NMR Acquisition NMR Acquisition Sample Prep (NMR)->NMR Acquisition Data Processing (NMR) Data Processing (NMR) NMR Acquisition->Data Processing (NMR) Spectrum Interpretation (NMR) Spectrum Interpretation (NMR) Data Processing (NMR)->Spectrum Interpretation (NMR) Sample Prep (IR) Sample Prep (IR) IR Acquisition IR Acquisition Sample Prep (IR)->IR Acquisition Data Processing (IR) Data Processing (IR) IR Acquisition->Data Processing (IR) Spectrum Interpretation (IR) Spectrum Interpretation (IR) Data Processing (IR)->Spectrum Interpretation (IR) Sample Prep (MS) Sample Prep (MS) Ionization Ionization Sample Prep (MS)->Ionization Mass Analysis Mass Analysis Ionization->Mass Analysis Detection Detection Mass Analysis->Detection Spectrum Interpretation (MS) Spectrum Interpretation (MS) Detection->Spectrum Interpretation (MS) Analyte Analyte Analyte->Sample Prep (NMR) Analyte->Sample Prep (IR) Analyte->Sample Prep (MS)

Caption: General workflow for spectroscopic analysis.

Conclusion

The accurate characterization of N-methyl-N-phenylpiperidin-4-amine requires careful consideration of its structural isomerism. This guide provides a framework for distinguishing between the two isomers using NMR, IR, and MS. While experimental data for N-methyl-N-phenylpiperidin-4-amine (methyl on the aniline nitrogen) is not widely available in public repositories, the predicted data and the experimental data for the 1-methyl isomer offer valuable reference points for researchers. It is recommended that for unambiguous identification, a full suite of spectroscopic analyses be performed and compared with the data presented herein.

References

  • PubChem. N-methyl-N-phenylpiperidin-4-amine. National Center for Biotechnology Information. [Link]

  • PubChem. 1-methyl-N-phenylpiperidin-4-amine. National Center for Biotechnology Information. [Link]

  • NIST. N-Phenyl-4-piperidinamine. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, eds. Linstrom, P.J. and Mallard, W.G. National Institute of Standards and Technology. [Link]

An In-Depth Technical Guide to N-methyl-N-phenylpiperidin-4-amine: Synthesis, Characterization, and Application as a Controlled Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: N-methyl-N-phenylpiperidin-4-amine and its structural analogs, such as N-phenylpiperidin-4-amine (4-AP), are regulated as List I chemicals or controlled precursor substances in many jurisdictions, including the United States, the European Union, and China, due to their use in the illicit synthesis of fentanyl and its analogs.[1][2][3][4] This guide is intended solely for professionals in research, drug development, and forensic science within a legally compliant and regulated framework. The information herein must be used in strict accordance with all applicable laws and institutional safety protocols.

Introduction and Strategic Importance

N-methyl-N-phenylpiperidin-4-amine, also known as 4-anilino-1-methylpiperidine, is a tertiary amine belonging to the 4-anilinopiperidine class of compounds. While it may have applications in legitimate research for the development of novel therapeutics, its primary significance in the scientific and regulatory landscape stems from its position as a direct precursor or intermediate in the synthesis of potent synthetic opioids, most notably analogs of fentanyl.

The core 4-anilinopiperidine scaffold is the foundational structural element of fentanyl. The synthesis route known as the "Gupta method" utilizes N-phenylpiperidin-4-amine (4-AP) as a key starting material to produce 4-anilino-N-phenethylpiperidine (ANPP), the immediate precursor to fentanyl.[1][2] N-methyl-N-phenylpiperidin-4-amine is the N-methylated derivative of 4-AP and serves a similar role in accessing N-methylated fentanyl analogs or can be a starting point for other chemical modifications. Understanding its synthesis, properties, and chemical reactivity is therefore critical for law enforcement, forensic chemists, and researchers developing countermeasures or detection methods for controlled substances.

Physicochemical and Spectroscopic Profile

Accurate identification of N-methyl-N-phenylpiperidin-4-amine relies on a combination of its physical properties and spectroscopic data. The following tables summarize its key identifiers and characteristics based on information from authoritative chemical databases.[5]

Table 1: Chemical Identifiers and Properties
PropertyValueSource
IUPAC Name 1-methyl-N-phenylpiperidin-4-aminePubChem[5]
CAS Number 22261-94-5PubChem[5]
Molecular Formula C₁₂H₁₈N₂PubChem[5]
Molecular Weight 190.28 g/mol PubChem[5]
Canonical SMILES CN1CCC(CC1)NC2=CC=CC=C2PubChem[5]
Appearance Crystalline solid (predicted/typical for analogs)[6]
pKa 9.83 ± 0.10 (Predicted)[6]
Table 2: Spectroscopic Data for Characterization
TechniqueDescription of Expected Data
GC-MS Gas Chromatography-Mass Spectrometry provides the retention time for separation and a mass spectrum showing the molecular ion peak (m/z = 190) and a characteristic fragmentation pattern useful for definitive identification.[5]
¹H NMR Proton Nuclear Magnetic Resonance spectroscopy reveals the chemical environment of all hydrogen atoms, including characteristic signals for the N-methyl group, the piperidine ring protons, and the aromatic protons of the phenyl group.
¹³C NMR Carbon-13 NMR provides signals for each unique carbon atom in the molecule, confirming the carbon skeleton.[5]
FTIR Fourier-Transform Infrared spectroscopy shows characteristic absorption bands for N-H stretching (if secondary amine impurity is present), C-H stretching (aliphatic and aromatic), C-N stretching, and aromatic C=C bending vibrations.[5]

Synthesis Pathway: Reductive Amination

The most common and logical laboratory-scale synthesis of N-methyl-N-phenylpiperidin-4-amine involves a two-step process starting from a commercially available, protected piperidone derivative. The key transformation is a reductive amination, a cornerstone reaction in amine synthesis that forms a new C-N bond by reacting a carbonyl compound with an amine in the presence of a reducing agent.[7][8]

The causality behind this multi-step approach is rooted in selectivity and control. Using a Boc-protected piperidone prevents unwanted side reactions at the piperidine nitrogen. Reductive amination is chosen for its efficiency and high yields in forming the C-N bond between the piperidone and aniline. The final methylation step is a standard alkylation reaction.

Diagram: Synthetic Workflow

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: N-Methylation start 1-Boc-4-piperidone + Aniline reductive_amination React with NaBH(OAc)₃ in DCE/AcOH start->reductive_amination intermediate 1-Boc-4-(phenylamino)piperidine reductive_amination->intermediate deprotection Treat with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) intermediate->deprotection deprotected_amine N-phenylpiperidin-4-amine (4-AP) deprotection->deprotected_amine methylation React with Formaldehyde + NaBH₃CN (Eschweiler-Clarke reaction) deprotected_amine->methylation final_product N-methyl-N-phenylpiperidin-4-amine methylation->final_product G start N-methyl-N-phenylpiperidin-4-amine reagent + Propionyl Chloride (or Propionic Anhydride) start->reagent Acylation Reaction product N-(1-methylpiperidin-4-yl)-N-phenylpropanamide (A Fentanyl Analog) reagent->product

Caption: Acylation of the intermediate to form a potent opioid structure.

This acylation is typically achieved by reacting the precursor with propionyl chloride or propionic anhydride in the presence of a base. The lone pair of electrons on the anilino nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent to form the final amide bond, resulting in the N-propanoyl group characteristic of fentanyl-class compounds.

Analytical Characterization Workflow

Confirming the identity and purity of a synthesized batch of N-methyl-N-phenylpiperidin-4-amine is a critical step for quality control and forensic analysis. A multi-step analytical workflow ensures unambiguous identification.

Diagram: Analytical Workflow

G sample Sample Preparation (Dissolve in suitable solvent) gcms GC-MS Analysis sample->gcms Purity & MW nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr Structure Elucidation ftir FTIR Spectroscopy sample->ftir Functional Groups data Data Interpretation & Comparison to Reference gcms->data nmr->data ftir->data

Caption: A standard workflow for the analytical confirmation of the target compound.

This workflow provides orthogonal data points:

  • GC-MS: Confirms purity (single peak) and provides the molecular weight and a fragmentation fingerprint.

  • NMR: Provides definitive structural confirmation by showing the connectivity of atoms.

  • FTIR: Confirms the presence of expected functional groups and the absence of starting materials (e.g., carbonyl C=O from piperidone).

Safety, Handling, and Regulatory Status

N-methyl-N-phenylpiperidin-4-amine and its analogs are hazardous materials and must be handled with extreme caution. [5][9]

Table 3: GHS Hazard Information
Hazard CodeStatementClass
H302Harmful if swallowedAcute Toxicity, Oral (Cat. 4) [5]
H315Causes skin irritationSkin Irritation (Cat. 2) [5]
H319Causes serious eye irritationEye Irritation (Cat. 2A) [5]
H335May cause respiratory irritationSTOT SE (Cat. 3) [5]

Handling Precautions:

  • Engineering Controls: Use only in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles. [10]* Handling: Avoid all personal contact, including inhalation of dust or fumes. Do not eat, drink, or smoke in the handling area. [10][11]Keep containers tightly sealed when not in use.

  • Storage: Store in a cool, dry, well-ventilated, and secure location, segregated from incompatible materials like strong oxidizing agents.

Regulatory Status:

  • United States: The parent compound, N-phenylpiperidin-4-amine (4-AP), and its salts, amides, and carbamates are designated as List I chemicals under the Controlled Substances Act by the Drug Enforcement Administration (DEA). [1][2]As a close derivative, N-methyl-N-phenylpiperidin-4-amine would likely be treated with similar regulatory scrutiny.

  • European Union: 4-AP is a scheduled substance under Regulation (EC) No 273/2004, placing it under strict monitoring and control measures. [4][12]* China: As of September 1, 2024, N-phenylpiperidin-4-amine is managed as a Category II precursor chemical. [3]

Conclusion

N-methyl-N-phenylpiperidin-4-amine is a compound of significant interest primarily due to its role as a versatile intermediate in the synthesis of controlled opioid substances. Its preparation via reductive amination is a straightforward but hazardous process that requires stringent safety controls. The well-defined analytical profile of this compound allows for its unambiguous identification in forensic and research settings. Due to its classification as a controlled substance precursor in major global jurisdictions, all activities involving its synthesis, handling, and distribution are subject to strict legal and regulatory requirements.

References

  • PubChem. (n.d.). 1-methyl-N-phenylpiperidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Federal Register. (2023, April 14). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Retrieved from [Link]

  • Federal Register. (2023, October 31). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-N-phenylpiperidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.
  • CIRS Group. (2024, August 23). Seven Substances Added to the Administration of Precursor Chemicals in China. Retrieved from [Link]

  • Google Patents. (n.d.). US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.
  • EUR-Lex. (2023, January 31). Commission Delegated Regulation (EU) 2023/196. Official Journal of the European Union. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • International Narcotics Control Board. (n.d.). List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient and Mild Procedure for Reductive Methylation of Amines Using N-Methylpiperidine Zinc Borohydride. Request PDF. Retrieved from [Link]

  • Drug Enforcement Administration. (2021). Precursor Chemical Trends. Retrieved from [Link]

  • Publications Office of the European Union. (2023, January 31). Commission Delegated Regulation (EU) 2023/196. Retrieved from [Link]

  • Chad's Prep. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination. YouTube. Retrieved from [Link]

  • Health Canada. (n.d.). Fentanyl Precursors New and Emerging Drug Threats in Canada. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of N-Phenyl-4-piperidinamine (CAS 23056-29-3). Retrieved from [Link]

  • ChemRxiv. (n.d.). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni. Retrieved from [Link]

  • JD Supra. (2023, April 17). DEA Proposed Rule: Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-4-phenyl-4-piperidinamine. National Center for Biotechnology Information. Retrieved from [Link]

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The N-methyl-N-phenylpiperidin-4-amine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The N-methyl-N-phenylpiperidin-4-amine core represents a quintessential "privileged scaffold" in medicinal chemistry. Its inherent conformational rigidity, combined with strategically positioned vectors for chemical modification, has established it as a foundational element in the design of high-affinity ligands for a diverse range of biological targets. While its historical and most prominent association is with the potent µ-opioid receptor agonists of the fentanyl class, its utility extends far beyond, with emerging applications in kinase inhibition, antiviral discovery, and the modulation of other central nervous system (CNS) targets. This guide provides a comprehensive technical overview of the scaffold, delving into its chemical synthesis, key structure-activity relationships (SAR), and its application across multiple therapeutic areas. We will explore the causal reasoning behind synthetic choices and provide detailed, actionable protocols for the synthesis and evaluation of compounds based on this versatile core, empowering researchers to leverage its full potential in their drug discovery programs.

The Strategic Value of the N-methyl-N-phenylpiperidin-4-amine Core

The effectiveness of a scaffold is determined by its ability to present key pharmacophoric elements in a defined three-dimensional space, facilitating precise interactions with a biological target. The N-methyl-N-phenylpiperidin-4-amine scaffold excels in this regard due to a confluence of structural and chemical properties.

  • Structural Pre-organization: The piperidine ring exists predominantly in a stable chair conformation. This rigidity reduces the entropic penalty upon binding to a target, often leading to higher affinity.

  • Three-Dimensional Vectoriality: The scaffold offers three primary, spatially distinct points for diversification:

    • The Piperidine Nitrogen (N1): This basic nitrogen is a critical interaction point, often forming a salt bridge with an acidic residue (e.g., Aspartic acid) in the target protein, a key interaction for many GPCRs[1]. Its substitution allows for the exploration of deep pockets within a binding site and can significantly modulate pharmacokinetics.

    • The Aniline Nitrogen (N4): This nitrogen and its substituents project equatorially from the piperidine chair. Acylation or alkylation at this position allows for the exploration of different sub-pockets and the introduction of additional hydrogen bond donors or acceptors.

    • The Phenyl Ring: This aromatic ring provides a platform for a wide range of substitutions (e.g., halides, alkyls, methoxy groups) to probe hydrophobic and electronic interactions within the binding site and to fine-tune ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Favorable Physicochemical Properties: The scaffold occupies a desirable region of chemical space. Its moderate lipophilicity and the presence of basic nitrogens generally confer good solubility and membrane permeability, foundational characteristics for drug-like molecules.

The interplay of these features makes the N-methyl-N-phenylpiperidin-4-amine core a powerful starting point for library design, enabling the rapid generation of diverse yet structurally related molecules capable of interacting with a wide array of protein families.

Caption: Logical relationship of scaffold attributes to its privileged status.

Synthesis of the Core Scaffold and its Derivatives

The construction of the N-methyl-N-phenylpiperidin-4-amine scaffold and its analogs is primarily achieved through robust and well-established synthetic methodologies. The choice of a specific route often depends on the desired substitution pattern and the scale of the synthesis.

Core Synthesis via Reductive Amination

The most common and efficient method for creating the 4-anilinopiperidine core is the reductive amination between a suitable 4-piperidone derivative and aniline.

Workflow: Synthesis of N-phenylpiperidin-4-amine

G Start 1-Boc-4-piperidone + Aniline Step1 Reductive Amination (e.g., NaBH(OAc)3, AcOH, DCE) Start->Step1 Intermediate 1-Boc-4-(phenylamino)piperidine Step1->Intermediate Step2 Boc Deprotection (e.g., TFA or HCl in DCM/Dioxane) Intermediate->Step2 Product N-phenylpiperidin-4-amine (Core Scaffold) Step2->Product

Caption: Synthetic workflow for the core N-phenylpiperidin-4-amine.

Detailed Protocol: Synthesis of N-phenylpiperidin-4-amine (6) [2]

  • Step A: Reductive Amination. To a solution of 1-Boc-4-piperidone (1.0 eq) and aniline (1.1 eq) in dichloroethane (DCE, ~0.2 M), add acetic acid (AcOH, 1.5 eq). Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations; it is less reactive towards the starting ketone than other hydrides, allowing for the formation of the intermediate iminium ion prior to reduction, which minimizes side reactions.

  • Stir the reaction mixture at room temperature overnight (approx. 16 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM, 2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-Boc-4-(phenylamino)piperidine. This intermediate can often be used in the next step without further purification.

  • Step B: Boc Deprotection. Dissolve the crude intermediate from Step A in DCM (~0.2 M).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C. Causality Note: Strong acids like TFA are required to cleave the stable tert-butyloxycarbonyl (Boc) protecting group. The excess acid ensures complete and rapid deprotection.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic.

  • Extract the aqueous layer with DCM (2x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield N-phenylpiperidin-4-amine, which can be purified by column chromatography if necessary.

N-Methylation: The Eschweiler-Clarke Reaction

To install the titular methyl group onto the aniline nitrogen, the Eschweiler-Clarke reaction is a classic and highly effective method. This reaction uses formic acid and formaldehyde to reductively methylate a primary or secondary amine.

Detailed Protocol: Synthesis of N-methyl-N-phenylpiperidin-4-amine

  • To a solution of N-phenylpiperidin-4-amine (1.0 eq) in formic acid (5-10 eq), add aqueous formaldehyde (37% solution, 5-10 eq).

  • Heat the mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS. Causality Note: The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which is then reduced in situ by formate (from formic acid). The use of both reagents as the solvent and reactant drives the reaction to completion.

  • Cool the reaction mixture to room temperature and carefully basify with a cold aqueous solution of sodium hydroxide (NaOH) to pH > 10.

  • Extract the product with an organic solvent such as ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford pure N-methyl-N-phenylpiperidin-4-amine.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The true power of the scaffold is revealed through the analysis of its derivatives and their interactions with various biological targets.

Opioid Receptor Modulation: The Fentanyl Archetype

The most well-documented application of this scaffold is in the field of µ-opioid receptor (MOR) agonists. Fentanyl and its analogs are exemplars of how modifications to the core structure dramatically influence potency and pharmacological profile.

Key SAR Insights for MOR Agonists:

  • Piperidine N1-Substitution: The N-phenethyl group of fentanyl is critical for high affinity. Molecular modeling studies show this group occupies a hydrophobic pocket in the MOR binding site[3]. Replacing it with smaller alkyl groups or removing it entirely drastically reduces potency[3].

  • Aniline N4-Acylation: The N-propanoyl group is optimal for MOR affinity within the fentanyl series. This group forms crucial interactions within the binding pocket.

  • Piperidine Ring Substitution: Introduction of a methyl group at the 3-position of the piperidine ring can have profound stereospecific effects on potency. For instance, cis-3-methylfentanyl is significantly more potent than its trans-diastereomer and fentanyl itself, highlighting the precise conformational requirements of the receptor[1].

  • Aniline Ring Substitution: Halogenation of the aniline ring is a common strategy in the illicit synthesis of fentanyl analogs, indicating that this position is tolerant to substitution and can be used to modulate properties like lipophilicity[4][5].

CompoundR1 (N-substituent)R2 (Piperidine 3-position)R4 (Anilide N-acyl group)Ki (nM) for MORRelative Potency (Morphine=1)
Fentanyl PhenethylHPropanoyl1.2 - 1.4~100x
Sufentanil 2-(2-thienyl)ethylHPropanoyl0.14~500-1000x
Alfentanil (4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethylHPropanoyl~1.1~20-25x
cis-3-Methylfentanyl Analog (cis-42) 2-(2-thienyl)ethylcis-CH₃MethoxyacetylN/A~13,000x

Data compiled from multiple sources, relative potencies are approximate.[1][6]

Kinase Inhibition: An Emerging Frontier

While less explored than its role in GPCR modulation, the N-phenyl-4-aminopiperidine scaffold and its close relatives are emerging as viable cores for kinase inhibitors. Kinase inhibitors often require a "hinge-binding" motif (typically a nitrogen-containing heterocycle) and a scaffold that can project substituents into the ATP-binding pocket. The anilinopyrimidine scaffold is a well-known hinge-binder, and the N-phenyl-N-phenylpiperidin-4-amine core can be seen as a related structure.

A series of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives, which incorporate a related 4-anilinopyrimidine motif, were found to be selective inhibitors of the class III receptor tyrosine kinase (RTK) family, including FLT3[2][7]. This suggests that by modifying the aniline nitrogen substituent, the scaffold can be adapted from a GPCR-directed structure to a kinase hinge-binder.

Hypothetical Kinase Binding Mode

G cluster_kinase Kinase ATP Pocket cluster_inhibitor Anilinopyrimidine Inhibitor Hinge Hinge Region (e.g., Cys694 in FLT3) Gatekeeper Gatekeeper Residue DFG_motif DFG Motif Hydrophobic_pocket Hydrophobic Pocket Pyrimidine Pyrimidine Ring Pyrimidine->Hinge H-Bonds Aniline Aniline Linker Aniline->Gatekeeper van der Waals Aniline->DFG_motif Piperidine N-Substituted Piperidine Piperidine->Hydrophobic_pocket Hydrophobic Int.

Caption: Putative binding mode of a piperidine-containing kinase inhibitor.

In one study, a series of 1-H-pyrazole-3-carboxamide derivatives incorporating a 4-((4-methylpiperazin-1-yl)methyl)phenyl moiety showed potent inhibitory activity against FLT3 and various CDKs, with IC₅₀ values in the nanomolar range[8]. While not a direct N-phenyl-N-methylpiperidin-4-amine analog, this demonstrates the utility of the N-substituted piperidine/piperazine connected to a phenyl ring as a key component for achieving high potency in kinase inhibition.

Compound IDTarget KinaseIC₅₀ (nM)Cell LineGI₅₀ (nM)
Compound 34f FLT3-ITD4MV4-117
Compound 34f FLT3-D835Y1MOLM-139
FN-1501 FLT3<10MV4-118
FN-1501 CDK2/E<10A549110

Data from related scaffolds showing the utility of the N-aryl piperidine/piperazine motif.[8][9]

Antiviral Applications

The application of piperidine-containing scaffolds in antiviral drug discovery is an active area of research. Derivatives of N-substituted piperidines have demonstrated activity against various viruses, including influenza A[3][9]. While specific data for N-methyl-N-phenylpiperidin-4-amine is sparse in this area, related structures have shown promise. For example, certain 4-(phenylamino) derivatives of pyrazolopyridine have exhibited activity against Herpes simplex virus (HSV-1) and other viruses with EC₅₀ values in the low micromolar range[10]. This suggests that the core scaffold can serve as a starting point for the design of novel antiviral agents.

Experimental Protocols for Pharmacological Evaluation

To assess the biological activity of newly synthesized derivatives, a robust set of in vitro assays is essential. The following protocols provide a validated framework for evaluating compounds targeting opioid receptors and protein kinases.

Protocol: Mu-Opioid Receptor (MOR) Radioligand Binding Assay

This competitive binding assay determines the affinity (Ki) of a test compound for the MOR by measuring its ability to displace a known radiolabeled ligand.

Principle: The assay measures the competition between a constant concentration of a high-affinity radioligand (e.g., [³H]-DAMGO) and varying concentrations of the unlabeled test compound for binding to membranes prepared from cells expressing the MOR.

Materials:

  • Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor (hMOR).

  • Radioligand: [³H]-DAMGO (a potent and selective MOR agonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Naloxone (10 µM).

  • Filtration Plate: 96-well GF/B filter plates.

  • Scintillation Cocktail and a Microplate Scintillation Counter .

Step-by-Step Procedure: [11]

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial dilution in assay buffer to achieve a range of final assay concentrations (e.g., from 10 pM to 100 µM).

  • Assay Plate Setup: In a 96-well plate, combine in a final volume of 200 µL:

    • 50 µL of assay buffer (for total binding) or 10 µM Naloxone (for non-specific binding).

    • 50 µL of the test compound dilution.

    • 50 µL of [³H]-DAMGO (at a final concentration near its Kd, e.g., 1 nM).

    • 50 µL of hMOR cell membranes (typically 5-15 µg of protein per well).

  • Incubation: Incubate the plate at 25 °C for 60-90 minutes with gentle shaking to reach equilibrium.

  • Filtration: Rapidly filter the contents of the plate through the GF/B filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters three times with 200 µL of ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition at each concentration of the test compound: % Inhibition = 100 * (1 - [(CPMSample - CPMNon-specific) / (CPMTotal - CPMNon-specific)]).

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]-ATP to a substrate peptide or protein.

Principle: Kinase activity is directly proportional to the amount of ³²P incorporated into the substrate. An inhibitor will reduce this incorporation in a dose-dependent manner.

Materials:

  • Enzyme: Purified recombinant target kinase (e.g., FLT3, CDK2).

  • Substrate: A specific peptide or protein substrate for the kinase (e.g., α-casein for CK1)[7].

  • Radiolabel: [γ-³²P]-ATP.

  • Kinase Reaction Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM EDTA, 2 mM DTT.

  • ATP Solution: A stock solution of non-radiolabeled ATP.

  • Stopping Solution: 3% Phosphoric acid or 5x SDS loading buffer[7].

  • Filter Paper (e.g., P81 phosphocellulose) or SDS-PAGE equipment.

  • Scintillation Counter or Autoradiography equipment .

Step-by-Step Procedure: [7][12]

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO, then further dilute into the kinase reaction buffer.

  • Assay Plate Setup: In a 96-well plate, combine the following:

    • The test compound at various concentrations.

    • The kinase enzyme at a predetermined optimal concentration.

    • The peptide/protein substrate.

  • Initiation: Start the reaction by adding a mixture of non-radiolabeled ATP (at a concentration near its Km for the enzyme) and [γ-³²P]-ATP. The final reaction volume is typically 15-25 µL.

  • Incubation: Incubate the plate at 30 °C for a fixed period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Termination: Stop the reaction by adding the stopping solution.

  • Separation & Detection (Filter Paper Method):

    • Spot a portion of the reaction mixture onto P81 phosphocellulose filter paper.

    • Wash the paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]-ATP.

    • Dry the paper and measure the remaining radioactivity using a scintillation counter.

  • Separation & Detection (SDS-PAGE Method): [7]

    • If using a protein substrate, add SDS loading buffer to stop the reaction.

    • Separate the proteins by SDS-PAGE.

    • Stain the gel (e.g., with Coomassie Blue) to visualize protein bands.

    • Visualize the radiolabeled protein substrate by autoradiography.

    • For quantification, excise the substrate band from the gel and measure the radioactivity via Cherenkov counting[7].

  • Data Analysis:

    • Determine the kinase activity at each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Directions

The N-methyl-N-phenylpiperidin-4-amine scaffold has firmly established its value in medicinal chemistry, anchored by its success in the development of potent opioid analgesics. Its synthetic tractability and inherent structural features make it a highly attractive starting point for drug discovery campaigns. The true potential of this "privileged" core, however, lies in its application to a broader range of biological targets. Emerging evidence of its utility in kinase inhibition and other therapeutic areas signals a promising future.

Future efforts should focus on:

  • Systematic Library Synthesis: Expanding the chemical space around the core with diverse and novel substituents to probe interactions with a wider array of protein families.

  • Structure-Based Design: Leveraging computational tools and the growing number of publicly available protein crystal structures to rationally design derivatives with enhanced potency and selectivity for non-opioid targets.

  • ADME Optimization: Proactively designing analogs with improved metabolic stability and pharmacokinetic profiles to increase the likelihood of clinical success.

By combining established synthetic wisdom with modern drug design principles, the N-methyl-N-phenylpiperidin-4-amine scaffold will undoubtedly continue to be a source of novel and impactful therapeutic agents.

References

  • Designation of Halides of 4-Anilinopiperidine as List I Chemicals. (2023). Federal Register. [Link]

  • Designation of Halides of 4-Anilinopiperidine as List I Chemicals. (2023). Federal Register. [Link]

  • Designation of 4-Piperidone as a List I Chemical. Regulations.gov. [Link]

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). Frontiers in Chemistry. [Link]

  • Antiviral assay. Bio-protocol. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). Pharmaceuticals. [Link]

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  • Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. (2017). Medicinal Chemistry Research. [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (2017). Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (2022). Molecules. [Link]

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An In-Depth Technical Guide to N-methyl-N-phenylpiperidin-4-amine Derivatives and Analogues: From Core Scaffold to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Versatility of the 4-Anilinopiperidine Core

The N-methyl-N-phenylpiperidin-4-amine scaffold, a core component of the broader 4-anilinopiperidine class of molecules, represents a fascinating and highly versatile platform in medicinal chemistry. While historically associated with the potent opioid analgesic fentanyl and its analogues, this chemical framework possesses a remarkable capacity for molecular adaptation, enabling the design of ligands for a diverse array of biological targets far beyond the opioid receptors. This guide moves beyond the well-documented role of this scaffold in opioid chemistry, which has unfortunately been co-opted for illicit purposes, and instead focuses on its legitimate and promising applications in the discovery and development of novel therapeutics for a range of challenging diseases.

This document is structured to provide a logical and in-depth exploration of the N-methyl-N-phenylpiperidin-4-amine core and its derivatives. We will begin by examining the fundamental synthetic strategies that allow for the creation of diverse chemical libraries based on this scaffold. Subsequently, we will delve into the rich pharmacology of these compounds, exploring their interactions with key central nervous system (CNS) targets such as the dopamine transporter (DAT) and the sigma-1 receptor, as well as their potential as modulators of other important proteins like the C-C chemokine receptor type 5 (CCR5). Throughout this guide, we will emphasize the structure-activity relationships (SAR) that govern target affinity and functional activity, providing the causal reasoning behind experimental design and molecular modifications. Detailed experimental protocols and quantitative data are presented to offer practical insights for researchers actively working in this area.

I. The Synthetic Keystone: Building the N-methyl-N-phenylpiperidin-4-amine Library

The therapeutic potential of the N-methyl-N-phenylpiperidin-4-amine scaffold can only be unlocked through robust and flexible synthetic methodologies that allow for systematic exploration of chemical space. The core structure presents multiple points for diversification, primarily at the piperidine nitrogen (N1), the aniline nitrogen, and on the phenyl ring.

A common and efficient strategy for the synthesis of the core scaffold involves a reductive amination reaction. This approach offers a convergent and high-yielding pathway to the desired 4-anilinopiperidine framework.

Core Synthesis via Reductive Amination: A Validated Protocol

This protocol outlines a reliable method for the synthesis of the N-methyl-N-phenylpiperidin-4-amine core, which can be readily adapted for the creation of diverse analogues.

Step 1: Reductive Amination of N-Boc-4-piperidone with Aniline

  • Rationale: The use of N-Boc-4-piperidone as the starting material provides a key advantage: the Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen allows for selective functionalization of the 4-amino group in subsequent steps. Reductive amination with aniline is a classic and efficient method for forming the C-N bond.

  • Procedure:

    • To a solution of N-Boc-4-piperidone (1.0 eq) and aniline (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise at room temperature.

    • The reaction is typically stirred at room temperature for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield tert-butyl 4-anilino-1-piperidinecarboxylate.

Step 2: N-Methylation of the Aniline Nitrogen

  • Rationale: Introduction of the methyl group on the aniline nitrogen is a crucial step in defining the core structure. A variety of methylation strategies can be employed.

  • Procedure (Example using Formaldehyde and Sodium Cyanoborohydride):

    • Dissolve tert-butyl 4-anilino-1-piperidinecarboxylate (1.0 eq) in a solvent like methanol (MeOH).

    • Add aqueous formaldehyde (37% solution, 2.0-3.0 eq) followed by sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq). The pH should be maintained between 6 and 7 by the addition of acetic acid.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated to give tert-butyl 4-(N-methylanilino)-1-piperidinecarboxylate.

Step 3: Deprotection of the Piperidine Nitrogen

  • Rationale: Removal of the Boc protecting group is necessary to liberate the piperidine nitrogen for further diversification or to yield the final N-methyl-N-phenylpiperidin-4-amine core.

  • Procedure:

    • Dissolve the Boc-protected intermediate in a suitable solvent such as DCM or dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, and stir at room temperature for 1-4 hours.

    • The solvent and excess acid are removed under reduced pressure. The resulting salt can be neutralized with a base to obtain the free amine, N-methyl-N-phenylpiperidin-4-amine.

This three-step sequence provides a reliable and scalable route to the core scaffold and its N-Boc protected precursor, which serves as a versatile intermediate for further chemical exploration.

Synthesis_Workflow start N-Boc-4-piperidone + Aniline reductive_amination Reductive Amination (e.g., NaBH(OAc)₃) start->reductive_amination intermediate1 tert-butyl 4-anilino-1-piperidinecarboxylate reductive_amination->intermediate1 n_methylation N-Methylation (e.g., HCHO, NaBH₃CN) intermediate1->n_methylation intermediate2 tert-butyl 4-(N-methylanilino)-1-piperidinecarboxylate n_methylation->intermediate2 deprotection Boc Deprotection (e.g., TFA or HCl) intermediate2->deprotection diversification Further Diversification (at N1 of piperidine) intermediate2->diversification Use as intermediate product N-methyl-N-phenylpiperidin-4-amine deprotection->product DAT_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) DA_in Dopamine (DA) DAT->DA_in Transport DA_vesicle Dopamine Vesicle DA_out Dopamine (DA) DA_vesicle->DA_out Release DA_out->DAT Reuptake D2R Dopamine D2 Receptor DA_out->D2R Binding signaling Downstream Signaling (e.g., ↓cAMP) D2R->signaling inhibitor N-methyl-N-phenylpiperidin-4-amine Derivative (DAT Inhibitor) inhibitor->DAT Blockade

Modulation of Dopaminergic Signaling by DAT Inhibitors.
B. Ligands for the Sigma-1 Receptor

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in cellular stress responses and neuroprotection. [1]It has emerged as a promising therapeutic target for a variety of CNS disorders, including neurodegenerative diseases, pain, and psychiatric conditions. [1][2]The N-methyl-N-phenylpiperidin-4-amine scaffold has been shown to be a valuable template for the design of potent and selective sigma-1 receptor ligands.

Structure-Activity Relationships for Sigma-1 Receptor Binding:

  • Basic Amine: A key pharmacophoric feature for sigma-1 receptor ligands is a basic nitrogen atom, which is present in the piperidine ring of the N-methyl-N-phenylpiperidin-4-amine core. This nitrogen is believed to interact with a key acidic residue (Glu172) in the sigma-1 receptor binding site. [3]* Hydrophobic Moieties: The presence of two hydrophobic groups, such as the phenyl ring and the N1-substituent on the piperidine, is also critical for high-affinity binding. These groups occupy hydrophobic pockets within the receptor.

  • Linker Length and Conformation: The distance and conformational flexibility between the basic amine and the hydrophobic groups, dictated by the piperidine ring and the N1-substituent, are important for optimal receptor engagement.

Compound/Derivative ClassKey Structural FeaturesSigma-1 Receptor Binding Affinity (Ki, nM)Reference
1-Phenylpiperazine AnaloguesStructural mimic of 2-phenylaminoethane moiety1 - 10[4]
4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP)Prototypical high-affinity sigma-1 ligandHigh affinity (specific value not stated)[5]

Sigma-1 Receptor Signaling and Neuroprotection:

Sigma-1 receptor activation by agonist ligands triggers a cascade of intracellular signaling events that contribute to its neuroprotective effects. As a chaperone protein, the sigma-1 receptor can translocate from the endoplasmic reticulum to other cellular compartments upon stimulation. [2]This translocation allows it to interact with and modulate the function of various client proteins, including ion channels and signaling kinases. This modulation of protein function can lead to the attenuation of cellular stress, enhancement of synaptic plasticity, and promotion of cell survival. [1][6]

Sigma1_Signaling cluster_er Endoplasmic Reticulum S1R_BiP Sigma-1 Receptor (S1R) - BiP Complex S1R_active Active S1R Monomer/Oligomer S1R_BiP->S1R_active ligand N-methyl-N-phenylpiperidin-4-amine Derivative (S1R Agonist) ligand->S1R_BiP Binding & Dissociation translocation Translocation to MAM and Plasma Membrane S1R_active->translocation modulation Modulation of Client Proteins (Ion Channels, Kinases, etc.) translocation->modulation neuroprotection Neuroprotection, Neurite Outgrowth, Synaptic Plasticity modulation->neuroprotection

Simplified Sigma-1 Receptor Signaling Pathway.

III. Experimental Protocols for Biological Evaluation

To rigorously assess the therapeutic potential of novel N-methyl-N-phenylpiperidin-4-amine derivatives, a suite of well-validated in vitro and in vivo assays is essential. This section provides an overview of key experimental protocols.

A. In Vitro Assays

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of test compounds for their target receptors (e.g., DAT, sigma-1 receptor).

  • Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand of known high affinity for the target receptor.

  • General Protocol:

    • Prepare cell membrane homogenates from cells or tissues expressing the target receptor.

    • Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound from unbound radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • The IC50 value (concentration of test compound that inhibits 50% of specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.

2. Functional Assays

  • Objective: To determine the functional activity of the compounds (e.g., agonist, antagonist, inhibitor) at their target.

  • Example: Dopamine Transporter Uptake Assay

    • Culture cells stably expressing the dopamine transporter.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Add a fixed concentration of radiolabeled dopamine ([³H]DA).

    • After a short incubation period, terminate the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity.

    • The IC50 value for the inhibition of dopamine uptake can then be calculated.

  • Example: Sigma-1 Receptor Functional Assay (e.g., Neurite Outgrowth Assay)

    • Culture a suitable neuronal cell line (e.g., PC12 cells).

    • Treat the cells with nerve growth factor (NGF) in the presence or absence of varying concentrations of the test compound.

    • After a defined period, fix the cells and visualize the neurites.

    • Quantify neurite length and branching to assess the effect of the compound on neuronal differentiation, a process modulated by sigma-1 receptor activation.

B. In Vivo Models
  • Objective: To evaluate the efficacy of lead compounds in animal models of disease.

  • Example: Animal Models of Parkinson's Disease

    • 6-OHDA or MPTP Models: These neurotoxin-based models induce a loss of dopaminergic neurons, mimicking some of the pathology of Parkinson's disease. Test compounds can be administered to assess their ability to protect against neurodegeneration or to alleviate motor symptoms.

  • Example: Animal Models of Neuropathic Pain

    • Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) Models: These models involve surgical manipulation of a peripheral nerve to induce a state of chronic pain. The efficacy of test compounds in reducing pain-related behaviors (e.g., mechanical allodynia, thermal hyperalgesia) can be evaluated.

IV. Future Directions and Conclusion

The N-methyl-N-phenylpiperidin-4-amine scaffold and its analogues represent a privileged structure in medicinal chemistry with a demonstrated potential to yield potent and selective ligands for a variety of therapeutically relevant targets beyond the opioid system. The ongoing exploration of this chemical space is likely to lead to the discovery of novel drug candidates for the treatment of complex CNS disorders.

Future research in this area should focus on:

  • Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of drug targets like the dopamine transporter and the sigma-1 receptor will enable more rational, structure-guided design of new analogues with improved affinity, selectivity, and pharmacokinetic properties.

  • Polypharmacology: A deeper understanding of the polypharmacology of these compounds, i.e., their ability to interact with multiple targets, may open up new therapeutic opportunities for complex, multi-factorial diseases.

  • Translational Studies: Rigorous in vivo studies in relevant animal models are crucial to validate the therapeutic potential of promising lead compounds and to bridge the gap between preclinical findings and clinical development.

References

  • Federal Register. (2023). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. [Link]

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The Versatile Scaffold: A Technical Guide to N-methyl-N-phenylpiperidin-4-amine as a Precursor for Novel Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-N-phenylpiperidin-4-amine, a tertiary amine featuring a 4-anilinopiperidine core, serves as a pivotal precursor in the synthesis of a diverse array of pharmacologically active compounds. While its role in the illicit synthesis of potent opioids has brought it under regulatory scrutiny, its true value in medicinal chemistry lies in its versatility as a scaffold for developing novel therapeutics targeting the central nervous system (CNS) and beyond. This technical guide provides an in-depth exploration of the synthesis, characterization, and derivatization of N-methyl-N-phenylpiperidin-4-amine, offering a comprehensive resource for researchers engaged in drug discovery and development. We will delve into established synthetic protocols, highlight key chemical transformations, and explore the structure-activity relationships of compounds derived from this versatile core, extending beyond its association with opioids to showcase its potential in generating novel chemical entities with a range of therapeutic applications.

Introduction: The 4-Anilinopiperidine Core and Its Significance

The 4-anilinopiperidine moiety is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of CNS-active agents. Its rigid piperidine ring constrains the conformation of the molecule, while the aniline group provides a key site for interaction with biological targets. The addition of a methyl group to the piperidine nitrogen, yielding N-methyl-N-phenylpiperidin-4-amine, further modulates the compound's physicochemical properties, including its basicity and lipophilicity, which can significantly impact its pharmacokinetic and pharmacodynamic profile.

While historically associated with the synthesis of fentanyl and its analogues, the inherent reactivity of the secondary amine in the parent N-phenylpiperidin-4-amine and the overall structural motif of the N-methylated derivative offer a rich platform for chemical exploration. By leveraging established synthetic methodologies, researchers can systematically modify this core structure to develop novel compounds with tailored pharmacological activities.

Synthesis and Characterization of N-methyl-N-phenylpiperidin-4-amine

The synthesis of N-methyl-N-phenylpiperidin-4-amine is typically achieved through a two-step process starting from commercially available materials. The first step involves the synthesis of the precursor, N-phenylpiperidin-4-amine, followed by N-methylation.

Synthesis of the Precursor: N-phenylpiperidin-4-amine

A common and efficient method for the synthesis of N-phenylpiperidin-4-amine is the reductive amination of 1-Boc-4-piperidone with aniline. This reaction proceeds via the formation of an enamine or iminium ion intermediate, which is then reduced in situ. The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen is crucial to prevent side reactions and is subsequently removed under acidic conditions.[1]

Experimental Protocol: Synthesis of N-phenylpiperidin-4-amine [1]

  • Step 1: Reductive Amination. To a solution of 1-Boc-4-piperidone and aniline in a suitable solvent such as dichloroethane (DCE), a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is added, along with acetic acid. The reaction is typically stirred at room temperature overnight.

  • Step 2: Boc Deprotection. Following the reductive amination, the Boc protecting group is removed by treating the intermediate with a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM). This reaction is usually complete within a few hours at room temperature.

Figure 1: Synthetic scheme for N-phenylpiperidin-4-amine.

N-Methylation to Yield N-methyl-N-phenylpiperidin-4-amine

The final step in the synthesis of the title compound is the methylation of the piperidine nitrogen of N-phenylpiperidin-4-amine. A classic and highly effective method for this transformation is the Eschweiler-Clarke reaction . This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[2][3] The reaction is known for its high yields and the prevention of over-methylation to form quaternary ammonium salts.[2]

Experimental Protocol: Eschweiler-Clarke Methylation of N-phenylpiperidin-4-amine (General Procedure)[4]

  • To the secondary amine, N-phenylpiperidin-4-amine, is added formic acid and an aqueous solution of formaldehyde.

  • The mixture is heated, typically at 80-100 °C, for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the pH is adjusted to be basic.

  • The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield N-methyl-N-phenylpiperidin-4-amine.

Figure 2: Eschweiler-Clarke methylation of N-phenylpiperidin-4-amine.

Characterization

The structural confirmation of N-methyl-N-phenylpiperidin-4-amine is achieved through a combination of spectroscopic techniques.

Property Value Source
Molecular Formula C₁₂H₁₈N₂[5]
Molecular Weight 190.28 g/mol [5]
CAS Number 22261-94-5[5]
Appearance Not specified (likely an oil or low-melting solid)
¹H NMR Data available in spectral databases[5]
¹³C NMR Data available in spectral databases[5]
Mass Spectrometry GC-MS data available[5]
Infrared Spectroscopy FTIR and ATR-IR spectra available[5]

Table 1: Physicochemical and Spectroscopic Data for N-methyl-N-phenylpiperidin-4-amine.

N-methyl-N-phenylpiperidin-4-amine as a Precursor for Novel Compounds

The true utility of N-methyl-N-phenylpiperidin-4-amine in drug discovery lies in its potential to serve as a starting point for the synthesis of a wide range of novel compounds. The secondary amine of the aniline moiety is a key functional handle for derivatization.

N-Acylation and N-Alkylation of the Anilino Nitrogen

The secondary amine of the anilino group can be readily acylated or alkylated to introduce a variety of substituents, allowing for the systematic exploration of structure-activity relationships (SAR).

Experimental Protocol: General N-Acylation

  • N-methyl-N-phenylpiperidin-4-amine is dissolved in an aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).

  • The solution is cooled in an ice bath, and the desired acyl chloride or acid anhydride is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until completion.

  • Work-up typically involves washing with aqueous solutions to remove excess reagents and byproducts, followed by drying and purification of the acylated product.

Figure 3: Derivatization workflow from the core scaffold.

Exploration of Novel Analgesics

While the 4-anilinopiperidine scaffold is central to potent opioids, modifications can lead to novel analgesics with different receptor profiles or improved side-effect profiles. The exploration of different acyl groups and substituents on the phenyl ring can modulate affinity and selectivity for opioid and other pain-related receptors.

Development of Novel CNS Agents

The 4-anilinopiperidine scaffold is not limited to analgesics. Its structural similarity to known pharmacophores allows for its use in the development of a variety of CNS agents. For instance, derivatives of this scaffold have been investigated as:

  • Dopamine Receptor Modulators: The core structure can be modified to target dopamine receptors, which are implicated in a range of neurological and psychiatric disorders.

  • Sigma Receptor Ligands: The lipophilic nature and tertiary amine of the scaffold make it a suitable starting point for the design of ligands for sigma receptors, which are involved in a variety of cellular functions and are targets for the treatment of neuropsychiatric and neurodegenerative diseases.

Application in PET Imaging

The N-methyl-N-phenylpiperidin-4-amine scaffold can be adapted for the development of positron emission tomography (PET) imaging agents. By incorporating a positron-emitting radionuclide, such as carbon-11 or fluorine-18, into the molecule, researchers can create probes to visualize and quantify the distribution of specific receptors or transporters in the brain in vivo. This is a powerful tool for understanding disease mechanisms and for the development of new drugs.

Conclusion and Future Perspectives

N-methyl-N-phenylpiperidin-4-amine is a precursor with significant potential in medicinal chemistry. While its connection to the synthesis of controlled substances necessitates strict regulatory oversight, its value as a versatile scaffold for the development of novel therapeutics should not be overlooked. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive starting point for the discovery of new analgesics with improved safety profiles, as well as for the development of novel CNS agents targeting a range of receptors. Future research in this area will likely focus on the design and synthesis of compound libraries based on this scaffold to explore a wider range of biological targets and to develop new therapeutic agents for a variety of diseases.

References

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An Investigative Guide to the Pharmacology of N-methyl-N-phenylpiperidin-4-amine: A Structurally-Informed Research Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-methyl-N-phenylpiperidin-4-amine is a distinct chemical entity for which public-domain pharmacological data is sparse. However, its core structure, N-phenylpiperidin-4-amine (also known as 4-anilinopiperidine or 4-AP), is a well-documented and regulated immediate precursor in the synthesis of fentanyl and its numerous analogues.[1][2] The addition of a methyl group to the secondary amine of 4-AP creates the titular compound, a modification with significant potential to alter its pharmacological profile. This guide moves beyond the known chemistry of its parent scaffold to propose a comprehensive, technically-grounded framework for the complete pharmacological investigation of N-methyl-N-phenylpiperidin-4-amine.

As Senior Application Scientists, we recognize that the most critical insights are derived not from simply listing protocols, but from understanding the causal logic behind each experimental choice. This document is structured as an investigative roadmap, designed for researchers, medicinal chemists, and drug development professionals. It outlines the necessary in vitro and in vivo studies, explains the rationale for each step, and provides self-validating, detailed protocols to characterize the compound's receptor affinity, functional activity, metabolic stability, and potential physiological effects. The central hypothesis is that N-methyl-N-phenylpiperidin-4-amine, like its chemical relatives, is a ligand for opioid receptors, and this framework provides the means to rigorously test that hypothesis.

Introduction and Chemical Profile

Chemical Identity and Properties

N-methyl-N-phenylpiperidin-4-amine is a tertiary amine built upon the 4-anilinopiperidine scaffold. Its fundamental chemical and physical properties, derived from computational data, are summarized below.[3][4]

PropertyValueSource
IUPAC Name 1-methyl-N-phenylpiperidin-4-aminePubChem[3]
Molecular Formula C₁₂H₁₈N₂PubChem[3]
Molecular Weight 190.28 g/mol PubChem[3][4]
CAS Number 22261-94-5PubChem[3]
SMILES CN1CCC(CC1)NC2=CC=CC=C2PubChem[3]
InChIKey GXJSWUKLJQHQFZ-UHFFFAOYSA-NPubChem[3]
The 4-Anilinopiperidine Scaffold: A Regulated Core

The foundational structure, 4-anilinopiperidine (4-AP), is not merely a synthetic intermediate but a molecule of significant regulatory interest. The U.S. Drug Enforcement Administration (DEA) classifies 4-AP and its derivatives as List I chemicals due to their established role in the illicit manufacture of fentanyl.[2][5] Specifically, 4-AP is a key precursor in the "Gupta method," where it is acylated to produce N-phenyl-N-(piperidin-4-yl)propanamide (norfentanyl) or other intermediates en route to fentanyl.[1][6] This chemical context is critical, as it provides the primary rationale for investigating the pharmacology of its derivatives; any molecule sharing this core structure warrants careful evaluation for opioid-like activity.

G cluster_0 Synthetic Pathway Context 4-AP N-phenylpiperidin-4-amine (4-AP) NMPA N-methyl-N-phenylpiperidin-4-amine (Subject of Investigation) 4-AP->NMPA N-methylation ANPP 4-anilino-N-phenethylpiperidine (ANPP) 4-AP->ANPP N-phenethylation Fentanyl Fentanyl ANPP->Fentanyl Acylation

Caption: Synthetic relationships of the 4-anilinopiperidine scaffold.

Rationale for Investigation: The Impact of N-Methylation

In medicinal chemistry, the methylation of a secondary amine to a tertiary amine is a classic strategy to modulate pharmacological properties. This seemingly minor structural change can profoundly impact:

  • Receptor Affinity and Selectivity: By altering the steric profile and basicity (pKa) of the nitrogen atom, N-methylation can enhance or reduce binding affinity for the primary target and modulate selectivity against off-targets.

  • Blood-Brain Barrier (BBB) Permeability: Tertiary amines are often more lipophilic than their secondary amine counterparts, which can influence their ability to cross the BBB and exert central nervous system (CNS) effects.

  • Metabolic Stability: The methyl group can shield the nitrogen from certain metabolic enzymes (e.g., some monoamine oxidases) or introduce a new site for N-demethylation, thereby altering the pharmacokinetic profile and duration of action.

Therefore, a systematic pharmacological investigation is warranted to determine if N-methyl-N-phenylpiperidin-4-amine retains, enhances, or loses the implicit opioid activity of the fentanyl scaffold.

Predicted Pharmacological Profile & Key Research Questions

Primary Hypothesis

Based on its structural analogy to fentanyl precursors, the primary hypothesis is that N-methyl-N-phenylpiperidin-4-amine acts as a ligand at one or more opioid receptor subtypes (μ, δ, κ). The key unknown is its functional activity: it could be a full agonist, a partial agonist, or an antagonist. Its structural simplicity relative to fentanyl suggests it may have lower potency but could serve as a valuable tool compound or fragment for further development.

Key Research Questions

The experimental framework detailed below is designed to answer the following critical questions:

  • Receptor Binding: Does the compound bind to μ, δ, and/or κ opioid receptors? What are its binding affinities (Kᵢ)?

  • Functional Activity: If it binds, what is its functional effect? Is it an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist? What is its potency (EC₅₀) and efficacy (Eₘₐₓ)?

  • Signaling Pathway: Does it engage canonical G-protein signaling pathways associated with opioid receptors?

  • Metabolic Stability: How stable is the compound in the presence of liver metabolic enzymes? This provides an early forecast of its likely in vivo half-life.

  • In Vivo Effects: Does the compound elicit centrally-mediated effects, such as analgesia, in a preclinical animal model?

A Framework for Pharmacological Investigation: Methodologies & Protocols

This section provides the core of the investigative guide, detailing the essential experimental protocols required to characterize a novel compound with suspected opioid activity.

In Vitro Characterization: Affinity and Function

The initial and most crucial step is to determine if the compound interacts directly with opioid receptors and, if so, what the functional consequence of that interaction is.

The objective of this experiment is to determine the binding affinity (Kᵢ) of N-methyl-N-phenylpiperidin-4-amine for the human μ, δ, and κ opioid receptors. This is achieved through competitive displacement of a known high-affinity radioligand.

Causality Behind the Method: This assay operates on the principle of competitive binding. A radiolabeled ligand with known high affinity for the receptor is incubated with a membrane preparation expressing that receptor. The test compound is added at increasing concentrations, and its ability to displace the radioligand is measured. A potent test compound will displace the radioligand at low concentrations. The resulting data allows for the calculation of the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand), which is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, providing a true measure of binding affinity.

Caption: Experimental workflow for a competitive radioligand binding assay.

Step-by-Step Protocol: μ-Opioid Receptor (MOR) Binding Assay

  • Reagent Preparation:

    • Membranes: Use commercially available membranes from CHO or HEK293 cells stably expressing the human μ-opioid receptor (hMOR). Thaw on ice and dilute in assay buffer (50 mM Tris-HCl, pH 7.4) to a final concentration of 10-20 µg protein per well.

    • Radioligand: Use [³H]DAMGO, a high-affinity peptide agonist for MOR. Dilute in assay buffer to a final concentration of ~1 nM.

    • Test Compound: Prepare a 10 mM stock of N-methyl-N-phenylpiperidin-4-amine in DMSO. Perform serial dilutions in assay buffer to create a concentration range from 10 pM to 100 µM.

    • Non-Specific Binding (NSB) Control: Use 10 µM Naloxone, a non-selective opioid antagonist.

    • Total Binding Control: Use assay buffer with DMSO vehicle.

  • Assay Plate Setup (96-well format):

    • Add 50 µL of assay buffer to all wells.

    • Add 25 µL of test compound dilutions, NSB control (Naloxone), or vehicle control to appropriate wells.

    • Add 25 µL of diluted [³H]DAMGO to all wells.

    • Initiate the binding reaction by adding 100 µL of the diluted membrane preparation to all wells.

  • Incubation:

    • Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This traps the membranes with bound radioligand on the filter.

    • Wash the filters 3 times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate percent inhibition for each concentration of the test compound using the formula: 100 * (1 - (CPM_sample - CPM_NSB) / (CPM_total - CPM_NSB)).

    • Plot percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/K_d)), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

(This protocol should be repeated for δ- and κ-opioid receptors using appropriate radioligands, such as [³H]DPDPE for DOR and [³H]U-69593 for KOR.)

Binding does not equate to function. A [³⁵S]GTPγS binding assay is a robust method to determine if a compound is an agonist, partial agonist, or antagonist at a G-protein coupled receptor (GPCR) like the opioid receptors.

Causality Behind the Method: Opioid receptors are inhibitory GPCRs, primarily coupling to Gαi/o proteins. Upon agonist binding, the receptor undergoes a conformational change, catalyzing the exchange of GDP for GTP on the Gα subunit, which then dissociates and initiates downstream signaling. [³⁵S]GTPγS is a non-hydrolyzable analog of GTP. When an agonist stimulates the receptor, it enhances the binding of [³⁵S]GTPγS to the Gα subunit. The amount of incorporated radioactivity is therefore directly proportional to the degree of receptor activation (agonist efficacy). An antagonist will not stimulate this binding and will competitively block an agonist from doing so.

G cluster_0 Opioid Receptor Signaling (Gαi) Agonist Opioid Agonist (e.g., Test Compound) Receptor Opioid Receptor (GPCR) Agonist->Receptor Binds G_Protein Gαi/oβγ-GDP (Inactive) Receptor->G_Protein Activates G_Active Gαi-GTP + Gβγ (Active) G_Protein->G_Active GDP/GTP Exchange Effector Adenylate Cyclase (Inhibited) G_Active->Effector cAMP ↓ cAMP Effector->cAMP

Caption: Canonical Gαi-coupled opioid receptor signaling pathway.

Step-by-Step Protocol: [³⁵S]GTPγS Binding Assay

  • Reagent Preparation:

    • Membranes: Use hMOR-expressing cell membranes as in the binding assay. Dilute in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • [³⁵S]GTPγS: Dilute in assay buffer to a final concentration of ~0.1 nM.

    • GDP: Add to the membrane preparation to a final concentration of 30 µM. This is critical to ensure a low basal signal, as it occupies the guanine nucleotide binding pocket in the resting state.

    • Test Compound: Prepare serial dilutions as before.

    • Positive Control: Use 10 µM DAMGO (a full MOR agonist).

    • Basal Control: Use vehicle (DMSO).

  • Assay Plate Setup:

    • Combine membranes and GDP. Pre-incubate for 15 minutes on ice.

    • Add 50 µL of the membrane/GDP mixture to each well.

    • Add 25 µL of test compound dilutions, positive control, or basal control.

    • Initiate the reaction by adding 25 µL of diluted [³⁵S]GTPγS.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration & Quantification:

    • Terminate the reaction and quantify bound radioactivity using the same filtration and liquid scintillation counting method described in section 4.1.1.

  • Data Analysis:

    • Agonist Mode: Calculate the percent stimulation above basal for each concentration. Plot this against the log concentration and fit to a sigmoidal curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy, relative to the positive control DAMGO).

    • Antagonist Mode: To test for antagonism, perform the assay by co-incubating fixed concentrations of the test compound with a full dose-response curve of the agonist (DAMGO). A rightward shift in the DAMGO EC₅₀ indicates competitive antagonism.

In Vitro Metabolic Stability Assessment

This assay provides an early indication of the compound's susceptibility to Phase I metabolism by cytochrome P450 enzymes in the liver, which is a primary route of drug clearance.

Step-by-Step Protocol: Liver Microsomal Stability Assay

  • Reagents:

    • Microsomes: Pooled human liver microsomes (HLM).

    • Cofactor: NADPH regenerating system (to ensure sustained enzyme activity).

    • Test Compound: N-methyl-N-phenylpiperidin-4-amine.

    • Control Compounds: A rapidly metabolized compound (e.g., Verapamil) and a stable compound (e.g., Warfarin).

  • Procedure:

    • Incubate the test compound (typically at 1 µM) with HLM in a phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percent of parent compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as 0.693 / k. This value helps predict whether the compound will be cleared very rapidly or slowly in vivo.

Data Interpretation and Future Directions

The data generated from this investigative framework will provide a robust initial pharmacological profile of N-methyl-N-phenylpiperidin-4-amine.

AssayKey ParametersInterpretation
Receptor Binding Kᵢ (nM) at μ, δ, κAffinity & Selectivity: A low Kᵢ (<100 nM) indicates significant binding. Comparing Kᵢ values across receptors defines the selectivity profile.
[³⁵S]GTPγS Functional EC₅₀ (nM), Eₘₐₓ (%)Potency & Efficacy: EC₅₀ measures potency. Eₘₐₓ relative to a full agonist determines if it's a full agonist (~100%), partial agonist (10-90%), or antagonist (0%).
Microsomal Stability t₁/₂ (min)Metabolic Liability: A short half-life (<30 min) suggests rapid hepatic clearance, which may limit in vivo utility without chemical modification.

Future Directions:

  • Favorable Profile: If the compound shows potent and selective agonist activity at the μ-opioid receptor and reasonable metabolic stability, the next logical step would be to proceed to in vivo animal models. A hot plate or tail-flick test in rodents would be a standard model to assess analgesic efficacy.

  • Unfavorable Profile: If the compound shows weak affinity, no functional activity, or extremely poor metabolic stability, it may be deprioritized for further in vivo work. However, it could still serve as a valuable chemical tool or a starting point for further medicinal chemistry optimization.

  • Toxicology: Given its heritage, any compound from the 4-anilinopiperidine class showing potent μ-opioid agonism must be considered to have a high potential for abuse liability and respiratory depression, which would require extensive toxicological and safety pharmacology evaluation.[3][7]

Conclusion

While N-methyl-N-phenylpiperidin-4-amine is an under-characterized molecule, its chemical structure provides a clear and compelling hypothesis for its pharmacological function. By systematically applying the principles and protocols outlined in this guide—from fundamental receptor binding assays to functional and metabolic studies—researchers can efficiently and rigorously elucidate its pharmacological profile. This structured, causality-driven approach ensures that the investigation is not merely a data-gathering exercise but a logical process of scientific inquiry, transforming an unknown compound into a well-characterized pharmacological entity.

References

  • Title: Designation of Halides of 4-Anilinopiperidine as List I Chemicals Source: Federal Register URL: [Link]

  • Title: 1-methyl-N-phenylpiperidin-4-amine | C12H18N2 | CID 89642 Source: PubChem URL: [Link]

  • Title: 4-Anilinopiperidine | C11H16N2 | CID 89982 Source: PubChem URL: [Link]

  • Title: N-Phenyl-1-(phenylmethyl)-4-piperidinamine | C18H22N2 | CID 70865 Source: PubChem URL: [Link]

  • Title: Designation of Halides of 4-Anilinopiperidine as List I Chemicals (Final Rule) Source: Federal Register URL: [Link]

  • Title: N-methyl-N-phenylpiperidin-4-amine | C12H18N2 | CID 24696612 Source: PubChem URL: [Link]

  • Title: Schedules of Controlled Substances: Designation of Benzylfentanyl and 4-Anilinopiperidine... as List I Chemicals Source: Regulations.gov URL: [Link]

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Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of N-methyl-N-phenylpiperidin-4-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a detailed, two-stage protocol for the synthesis of the tertiary amine, N-methyl-N-phenylpiperidin-4-amine. The methodology leverages the efficiency and selectivity of reductive amination, a cornerstone reaction in modern organic synthesis for forming carbon-nitrogen bonds.[1][2] The process begins with the synthesis of the secondary amine intermediate, N-phenylpiperidin-4-amine, from 1-Boc-4-piperidone and aniline, followed by a subsequent reductive methylation step using formaldehyde. We emphasize the use of sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent, explaining the chemical principles that favor its use over harsher reagents.[3][4] This guide is intended for researchers in medicinal chemistry and drug development, providing not only a step-by-step protocol but also the underlying mechanistic rationale and critical safety considerations.

Regulatory and Safety Advisory:

DEA List I Chemical: The precursor, N-phenylpiperidin-4-amine (also known as 4-anilinopiperidine or 4-AP), and its derivatives are classified as List I chemicals by the U.S. Drug Enforcement Administration (DEA).[5][6] These substances are recognized as key precursors in the illicit synthesis of fentanyl and its analogues.[5] All handling, synthesis, storage, and documentation of these materials must be performed in strict compliance with all applicable federal, state, and local regulations. Appropriate licensing and security measures are mandatory.

Standard Laboratory Safety: This procedure involves hazardous materials, including flammable solvents, corrosive acids, and toxic reagents. A thorough risk assessment must be conducted before commencing any work. All operations should be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Introduction and Mechanistic Overview

The synthesis of substituted amines is a fundamental task in organic and medicinal chemistry. Reductive amination stands out as one of the most effective methods for this transformation, allowing for the conversion of a carbonyl group into an amine through an intermediate imine or iminium ion.[2] The overall reaction is a two-part process that occurs in a single pot:

  • Iminium Ion Formation: An amine nucleophilically attacks a carbonyl compound (an aldehyde or ketone) to form a hemiaminal, which then dehydrates to yield a positively charged iminium ion. This step is often catalyzed by a mild acid.

  • Hydride Reduction: A reducing agent selectively delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, resulting in the final amine product.

The Choice of Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

While several hydride donors can effect this reduction, sodium triacetoxyborohydride (STAB) is particularly well-suited for one-pot reductive aminations.[4][7] Its efficacy stems from its moderated reactivity. The electron-withdrawing acetate groups render it less reactive than reagents like sodium borohydride (NaBH₄).[4] This selectivity is crucial because NaBH(OAc)₃ reduces the intermediate iminium ion much faster than it reduces the starting aldehyde or ketone.[4] This prevents the wasteful formation of the corresponding alcohol byproduct, leading to cleaner reactions and higher yields of the desired amine.[3][7] Furthermore, the reaction can proceed efficiently in the presence of the mild acid catalyst (often acetic acid) required for imine formation.[3][4]

G cluster_0 Part 1: Iminium Ion Formation cluster_1 Part 2: Hydride Reduction ketone Carbonyl (Aldehyde/Ketone) hemiaminal Hemiaminal Intermediate ketone->hemiaminal amine Amine (Primary/Secondary) iminium Iminium Ion hemiaminal->iminium product Final Amine Product iminium->product stab NaBH(OAc)₃ (Hydride Source)

Caption: General mechanism of reductive amination.

Experimental Synthesis Workflow

The synthesis of N-methyl-N-phenylpiperidin-4-amine is executed in three primary protocols: the initial formation of a protected intermediate, its deprotection to yield the key secondary amine precursor, and the final reductive methylation.

G start 1-Boc-4-piperidone + Aniline inter1 1-Boc-N-phenylpiperidin-4-amine start->inter1 Protocol 1: Reductive Amination inter2 N-phenylpiperidin-4-amine (DEA List I Precursor) inter1->inter2 Protocol 2: Boc Deprotection final N-methyl-N-phenylpiperidin-4-amine (Final Product) inter2->final Protocol 3: Reductive Methylation

Caption: Overall synthetic workflow.

Materials and Reagents

ReagentFormulaMol. Wt. ( g/mol )CAS No.Supplier Example
1-Boc-4-piperidoneC₁₀H₁₇NO₃199.2579099-07-3Sigma-Aldrich
AnilineC₆H₇N93.1362-53-3Sigma-Aldrich
Sodium triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.9456553-60-7Sigma-Aldrich
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9375-09-2Sigma-Aldrich
Glacial Acetic AcidC₂H₄O₂60.0564-19-7Sigma-Aldrich
Trifluoroacetic acid (TFA)C₂HF₃O₂114.0276-05-1Sigma-Aldrich
Formaldehyde (37% in H₂O)CH₂O30.0350-00-0Sigma-Aldrich
Sodium Bicarbonate (Sat. aq.)NaHCO₃84.01144-55-8Fisher Scientific
Sodium Sulfate, anhydrousNa₂SO₄142.047757-82-6Fisher Scientific
Diethyl EtherC₄H₁₀O74.1260-29-7Fisher Scientific
Hydrochloric Acid (conc.)HCl36.467647-01-0Fisher Scientific

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Boc-N-phenylpiperidin-4-amine

This protocol describes the initial reductive amination between 1-Boc-4-piperidone and aniline.[8]

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-Boc-4-piperidone (10.0 g, 50.2 mmol, 1.0 equiv.).

  • Solvent and Reagent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM, 200 mL). To this solution, add aniline (5.1 mL, 55.2 mmol, 1.1 equiv.) followed by glacial acetic acid (0.3 mL, 5.2 mmol, 0.1 equiv.). The acetic acid serves to catalyze the formation of the iminium ion intermediate.[3]

  • Initiation of Reduction: Stir the mixture at room temperature for 30 minutes to allow for imine formation. Subsequently, add sodium triacetoxyborohydride (STAB) (16.0 g, 75.3 mmol, 1.5 equiv.) portion-wise over 15 minutes. Note: The addition of STAB can be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperidone spot is consumed.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. The product, 1-Boc-N-phenylpiperidin-4-amine, is typically a white to off-white solid and can be used in the next step without further purification if purity is >95% by NMR. Expected yield: 12.5-13.5 g (90-98%).

Protocol 2: Deprotection to N-phenylpiperidin-4-amine

This step removes the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the key secondary amine precursor.[8]

  • Reaction Setup: Dissolve the crude 1-Boc-N-phenylpiperidin-4-amine (13.0 g, 47.0 mmol, 1.0 equiv.) from the previous step in DCM (100 mL) in a 250 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) (36 mL, 470 mmol, 10.0 equiv.) dropwise to the stirred solution. Caution: This addition is exothermic and releases gas (isobutylene).

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Basification and Extraction: Re-dissolve the residue in DCM (100 mL) and cool to 0 °C. Slowly add a 2 M aqueous solution of sodium hydroxide until the pH of the aqueous layer is >12. Transfer to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting N-phenylpiperidin-4-amine should be a light-yellow oil or solid. Expected yield: 7.8-8.3 g (94-99%).

Protocol 3: Reductive Methylation to N-methyl-N-phenylpiperidin-4-amine

The final step involves the reductive amination of the secondary amine with formaldehyde to yield the target tertiary amine.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve N-phenylpiperidin-4-amine (8.0 g, 45.4 mmol, 1.0 equiv.) in anhydrous DCM (150 mL).

  • Reagent Addition: Add aqueous formaldehyde (37 wt. %, 4.1 mL, 54.5 mmol, 1.2 equiv.) to the solution, followed by glacial acetic acid (0.26 mL, 4.5 mmol, 0.1 equiv.).

  • Initiation of Reduction: Stir the mixture at room temperature for 30 minutes. Then, add STAB (14.4 g, 68.1 mmol, 1.5 equiv.) portion-wise.

  • Reaction Monitoring: Stir at room temperature for 12-18 hours, monitoring by TLC for the disappearance of the starting secondary amine.

  • Workup and Extraction: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (80 mL). Separate the layers and extract the aqueous phase with DCM (2 x 40 mL).

  • Purification and Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified via column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford N-methyl-N-phenylpiperidin-4-amine as a pure compound. Expected yield: 7.0-7.8 g (81-90%).

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Google Patents. (2004). US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.
  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Federal Register. (2023). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. [Link]

  • Google Patents. (2011). CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.
  • Defense Technical Information Center. (1993). Piperidine Synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Anilinopiperidine. PubChem Compound Database. [Link]

  • ResearchGate. (2012). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. [Link]

  • ACS Publications. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. [Link]

  • ResearchGate. (2007). Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Google Patents. (2014). CN103896826A - Asymmetric synthesis method of nitrogen protected (3R,4R)-3-methylamino-4-methylpiperidine....
  • ChemRxiv. (2022). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni. [Link]

  • ResearchGate. (2011). Efficient and Mild Procedure for Reductive Methylation of Amines Using N‐Methylpiperidine Zinc Borohydride. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

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Application Notes & Protocols: N-Alkylation of N-Phenylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 4-Anilinopiperidine Scaffold

The N-phenylpiperidin-4-amine core structure is a privileged scaffold in modern medicinal chemistry and pharmaceutical development. Its derivatives are integral to a wide array of centrally acting agents, most notably as key precursors in the synthesis of potent opioid analgesics, including fentanyl and its analogues.[1][2] The functionalization of the piperidine nitrogen via N-alkylation is a critical step that dictates the pharmacological profile, potency, and selectivity of the final compound. Consequently, robust and reproducible protocols for this transformation are of paramount importance to the drug discovery and development pipeline.

This guide provides an in-depth analysis of the primary synthetic strategies for the N-alkylation of N-phenylpiperidin-4-amine, grounded in mechanistic principles and field-proven laboratory procedures. We will explore two principal pathways: Direct N-Alkylation via Nucleophilic Substitution and Reductive Amination. Each section will provide not only a step-by-step protocol but also the critical scientific reasoning behind the choice of reagents, solvents, and reaction conditions, empowering researchers to adapt and troubleshoot these methods for their specific molecular targets.

A critical note on compliance: N-phenylpiperidin-4-amine (also known as 4-anilinopiperidine or 4-AP) is a regulated chemical precursor in many jurisdictions due to its use in the illicit manufacture of controlled substances.[1] All acquisition, handling, and experimentation must be conducted in strict accordance with local, national, and international regulations.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a classical and straightforward approach for forming C-N bonds. The reaction proceeds via an S_N2 mechanism where the nucleophilic secondary amine of the piperidine ring attacks an electrophilic alkyl halide. A base is required to neutralize the hydrohalic acid generated during the reaction, driving the equilibrium towards the product.

Mechanism & Rationale: The secondary amine on the piperidine ring is the most nucleophilic site. The choice of base is critical to prevent undesired side reactions. A non-nucleophilic or a mild inorganic base is preferred to avoid competition with the substrate amine. The stoichiometry must be carefully controlled; an excess of the alkylating agent can lead to the formation of a quaternary ammonium salt, which is often an undesired byproduct.[3]

Visual Workflow: Direct N-Alkylation

G cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Purification r1 N-Phenylpiperidin-4-amine (1.0 eq) proc1 Combine reactants under an inert atmosphere (N₂ or Ar) r1->proc1 r2 Alkyl Halide (1.1-1.2 eq) r2->proc1 r3 Base (e.g., K₂CO₃, 2.0 eq) r3->proc1 r4 Anhydrous Solvent (e.g., MeCN) r4->proc1 proc2 Heat to reflux (e.g., 80-82 °C) Monitor by TLC/LC-MS proc1->proc2 proc3 Cool to room temperature proc2->proc3 proc4 Filter solids (base, salts) proc3->proc4 proc5 Concentrate filtrate (Rotary Evaporation) proc4->proc5 proc6 Purify crude product (Column Chromatography) proc5->proc6 product N-Alkyl-N-phenyl- piperidin-4-amine proc6->product

Caption: Workflow for Direct N-Alkylation of N-phenylpiperidin-4-amine.

Protocol 1: N-Alkylation using Potassium Carbonate

This protocol is adapted from a general and highly effective method for the N-alkylation of piperidine derivatives.[3][4] It utilizes potassium carbonate, an inexpensive and easily handled inorganic base.

Materials and Reagents:

  • N-Phenylpiperidin-4-amine

  • Alkyl Halide (e.g., Benzyl Bromide, Ethyl Iodide)

  • Anhydrous Potassium Carbonate (K₂CO₃), powdered

  • Anhydrous Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-phenylpiperidin-4-amine (1.0 eq) and anhydrous powdered potassium carbonate (2.0 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile to create a stirrable suspension (approx. 0.1-0.2 M concentration with respect to the amine). Begin stirring. Add the alkyl halide (1.1 eq) dropwise at room temperature.

    • Expert Insight: A slight excess of the alkyl halide ensures complete consumption of the starting amine. However, a large excess should be avoided to minimize the risk of dialkylation (quaternization). Acetonitrile is an excellent polar aprotic solvent for S_N2 reactions.[3]

  • Reaction: Heat the mixture to a gentle reflux (approx. 82 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-12 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter the solid potassium carbonate and salts, washing the filter cake with a small amount of acetonitrile or DCM. c. Concentrate the filtrate under reduced pressure using a rotary evaporator. d. Redissolve the crude residue in DCM and wash with saturated NaHCO₃ solution (1x) and brine (1x). e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or a DCM/Methanol system, to afford the pure N-alkylated product.

Data Summary: Direct Alkylation Conditions
Alkylating AgentBaseSolventTemperature (°C)Typical Reaction TimeNotes
Ethyl BromideK₂CO₃MeCNReflux (~82°C)6-12 hStandard conditions, generally good yield.
Benzyl BromideK₂CO₃DMFRoom Temp2-6 hMore reactive halide; can often be run at lower temperatures.
Methyl IodideDIPEAMeCNRoom Temp1-4 hHighly reactive; use of a non-nucleophilic amine base like Diisopropylethylamine (DIPEA) is also effective.[3]
Propargyl BromideNaHDMF0°C to RT2-8 hFor less stable alkylating agents, stronger bases at lower temperatures may be required.[3]

Method 2: Reductive Amination

Reductive amination is a powerful and versatile method for N-alkylation that involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.

Mechanism & Rationale: This two-step, one-pot process is highly efficient. The initial condensation of the amine and carbonyl is typically reversible and may be acid-catalyzed. The subsequent reduction is irreversible and drives the reaction to completion. The choice of reducing agent is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly well-suited as it is mild, tolerant of slightly acidic conditions, and selectively reduces the iminium ion in the presence of the starting carbonyl compound.[5][6] This selectivity allows all reagents to be mixed together from the outset.

Visual Mechanism: Reductive Amination

G Amine N-Phenylpiperidin-4-amine Iminium Iminium Ion [R₂N⁺=CRR'] Amine->Iminium + Carbonyl, H⁺ Carbonyl Aldehyde/Ketone (R-CO-R') Carbonyl->Iminium Acid H⁺ (cat.) Acid->Iminium Iminium->Amine - H₂O Product N-Alkylated Product Iminium->Product + [H⁻] Hydride Reducing Agent (e.g., NaBH(OAc)₃)

Caption: The two-stage mechanism of one-pot reductive amination.

Protocol 2: One-Pot Reductive Amination using NaBH(OAc)₃

This protocol is a robust method for synthesizing a wide variety of N-alkylated derivatives from commercially available aldehydes and ketones.[5][6]

Materials and Reagents:

  • N-Phenylpiperidin-4-amine

  • Aldehyde or Ketone (e.g., Acetone, Cyclohexanone, Benzaldehyde)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, catalyst)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask with a magnetic stir bar, add N-phenylpiperidin-4-amine (1.0 eq) and the carbonyl compound (1.1-1.5 eq).

  • Solvent Addition: Dissolve the components in an appropriate solvent like DCE or DCM (approx. 0.1-0.2 M).

  • Acid Catalyst (Optional): For less reactive carbonyls or amines, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation.[5]

  • Reducing Agent Addition: Stir the mixture at room temperature for 20-30 minutes. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.

    • Expert Insight: The portion-wise addition of the hydride reagent helps to control any potential exotherm or gas evolution. NaBH(OAc)₃ is moisture-sensitive, so it should be handled quickly in an open atmosphere.

  • Reaction: Allow the reaction to stir at room temperature. Monitor by TLC or LC-MS for the disappearance of the starting amine (typically 2-24 hours).

  • Work-up: a. Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases. b. Transfer the mixture to a separatory funnel and separate the layers. c. Extract the aqueous layer with DCM (2x). d. Combine the organic layers, wash with brine (1x), and dry over anhydrous MgSO₄. e. Filter and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel as described in Protocol 1.

Data Summary: Reductive Amination Conditions
Carbonyl CompoundReducing AgentSolventAdditiveTypical Yield
AcetoneNaBH(OAc)₃DCENone>90%
CyclohexanoneNaBH(OAc)₃DCMAcetic Acid (cat.)>85%
BenzaldehydeNaBH(OAc)₃DCENone>90%
Formaldehyde (as Paraformaldehyde)NaBH₃CNMethanolAcetic Acid (to pH ~6)>80%

References

  • Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Federal Register. [Link]

  • Method for preparing 4-amino-4-phenylpiperidines.
  • Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • The preparation method of N-phenethyl-4-anilinopiperidine.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. PubMed. [Link]

  • 22.4e Synthesis of Amines Reductive Amination. YouTube. [Link]

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Application Notes and Protocols for the Purification of N-methyl-N-phenylpiperidin-4-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the purification of N-methyl-N-phenylpiperidin-4-amine, a substituted piperidine derivative of significant interest in pharmaceutical research and drug development. Recognizing the inherent challenges in the chromatographic purification of basic amines on standard silica gel, this document elucidates the underlying principles and provides a detailed, field-proven protocol for successful separation using flash column chromatography. The methodology emphasizes the use of a triethylamine-modified mobile phase to mitigate undesirable interactions with the stationary phase, ensuring high purity and yield of the target compound. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reliable purification strategy for this class of compounds.

Introduction: The Challenge of Purifying Basic Amines

N-methyl-N-phenylpiperidin-4-amine is a tertiary amine, and its basic nature presents a significant hurdle in purification by traditional silica gel chromatography. Silica gel, with its surface populated by acidic silanol groups (Si-OH), can strongly interact with basic compounds through acid-base interactions.[1] This can lead to several undesirable outcomes, including:

  • Peak Tailing: Strong retention of the amine on the acidic sites of the silica gel results in broad, asymmetrical peaks, leading to poor resolution and cross-contamination of fractions.

  • Irreversible Adsorption: In some cases, the amine can bind so strongly to the silica that it fails to elute from the column, resulting in significant yield loss.

  • Compound Degradation: The acidic environment of the silica surface can potentially degrade acid-sensitive molecules.

To overcome these challenges, a strategic approach is required to passivate the acidic sites on the silica gel. One of the most effective and widely adopted methods is the addition of a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase.[1][2][3] The TEA effectively neutralizes the acidic silanol groups, minimizing their interaction with the target amine and allowing for a more efficient and symmetrical elution profile.[2][3]

Strategic Approach to Purification

Our purification strategy for N-methyl-N-phenylpiperidin-4-amine is a multi-step process designed to ensure the highest possible purity of the final product. The workflow is as follows:

Purification_Workflow TLC 1. TLC Analysis (Solvent System Optimization) Column_Prep 2. Column Preparation (Slurry Packing with TEA) TLC->Column_Prep Determines Eluent Loading 3. Sample Loading (Dry or Wet Loading) Column_Prep->Loading Elution 4. Elution & Fraction Collection (Isocratic or Gradient) Loading->Elution Analysis 5. Fraction Analysis (TLC) Elution->Analysis Pooling 6. Pooling & Solvent Removal Analysis->Pooling Identify Pure Fractions

Caption: Workflow for the purification of N-methyl-N-phenylpiperidin-4-amine.

Understanding potential impurities is crucial for developing an effective separation method. The synthesis of N-methyl-N-phenylpiperidin-4-amine often involves the reductive amination of a suitable piperidone precursor with N-methylaniline or a related synthetic route.[4][5][6] Consequently, common impurities may include:

  • Unreacted starting materials (e.g., piperidone precursor, N-methylaniline).

  • By-products of the reduction reaction.

  • Partially reacted intermediates.

The chromatographic conditions outlined below are designed to effectively separate the target amine from these potential contaminants.

Materials and Reagents

Material/Reagent Grade Supplier Notes
Crude N-methyl-N-phenylpiperidin-4-amineSynthesis GradeIn-house/Commercial
Silica GelFlash Chromatography Grade (e.g., 230-400 mesh)Various
Triethylamine (TEA)Reagent GradeVariousUsed as a mobile phase additive.
n-HexaneHPLC GradeVariousNon-polar component of the mobile phase.
Ethyl Acetate (EtOAc)HPLC GradeVariousPolar component of the mobile phase.
Dichloromethane (DCM)HPLC GradeVariousAlternative solvent for sample loading.
Methanol (MeOH)HPLC GradeVariousUsed for highly polar flushes.
TLC PlatesSilica Gel 60 F254VariousFor monitoring the separation.
Potassium Permanganate (KMnO₄) StainLaboratory Prepared-For visualizing non-UV active spots on TLC.

Safety Precautions: N-methyl-N-phenylpiperidin-4-amine and its analogs should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Operations should be conducted in a well-ventilated fume hood. The solvents used are flammable and should be kept away from ignition sources.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Solvent System Optimization

The first and most critical step is to determine an appropriate solvent system using TLC. The goal is to find a mobile phase composition that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound, as this typically translates to good separation on a column.[8][9]

Protocol:

  • Prepare TLC Chambers: Line two or three small beakers or TLC chambers with filter paper and add different ratios of a hexane/ethyl acetate mobile phase containing 1% triethylamine (v/v). For example:

    • System A: 90:10:1 (Hexane:EtOAc:TEA)

    • System B: 80:20:1 (Hexane:EtOAc:TEA)

    • System C: 70:30:1 (Hexane:EtOAc:TEA) Cover the chambers and allow the atmosphere to saturate.

  • Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the spotted TLC plate into one of the prepared chambers, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle any visible spots. Further visualization can be achieved by staining the plate, for example, by dipping it into a potassium permanganate solution. Amines often appear as yellow-brown spots.

  • Calculate Rf Values: Measure the distance from the baseline to the center of the spot for your target compound and the distance from the baseline to the solvent front. Calculate the Rf value:

    Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[10]

  • Select the Optimal System: Choose the solvent system that gives an Rf value for N-methyl-N-phenylpiperidin-4-amine in the range of 0.2-0.3 and shows good separation from impurities.

Flash Column Chromatography Protocol

This protocol is designed for the purification of approximately 1 gram of crude material. The column size and solvent volumes should be adjusted based on the scale of the purification.[11]

Protocol:

  • Column Preparation:

    • Select a glass chromatography column of appropriate size (e.g., a 40g silica column for 1g of crude material is a good starting point).

    • Securely clamp the column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase (determined from TLC analysis). For example, if the optimal TLC solvent was 80:20:1 Hexane:EtOAc:TEA, use a less polar starting eluent for packing, such as 95:5:1 Hexane:EtOAc:TEA.

    • Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring a flat, stable surface. Add a layer of sand on top of the silica bed to prevent disruption during solvent addition.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude N-methyl-N-phenylpiperidin-4-amine in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

    • Wet Loading: Dissolve the crude material in a minimal amount of the initial mobile phase and carefully pipette it onto the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, taking care not to disturb the top layer of sand and silica.

    • Apply gentle, positive pressure to the top of the column using compressed air or a pump to achieve a steady flow rate.

    • Begin collecting fractions in test tubes or flasks. The size of the fractions will depend on the column size.

    • Monitor the elution of compounds by collecting small spots from the column outlet onto a TLC plate and visualizing under UV light.

    • If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (i.e., increasing the percentage of ethyl acetate) to elute more polar compounds.[8]

  • Fraction Analysis:

    • Analyze the collected fractions by TLC using the optimized solvent system.

    • Spot every few fractions on a single TLC plate to track the elution profile of the desired product and any impurities.

  • Pooling and Solvent Removal:

    • Combine the fractions that contain the pure N-methyl-N-phenylpiperidin-4-amine.

    • Remove the solvent from the pooled fractions using a rotary evaporator. The presence of triethylamine may require co-evaporation with a solvent like toluene to ensure its complete removal.

Troubleshooting

Problem Potential Cause Solution
Compound streaks on TLC plate Insufficient triethylamine in the mobile phase, leading to strong interaction with silica.Increase the concentration of triethylamine in the mobile phase to 1-2%.
Product does not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A small amount of methanol (1-5%) can be added for highly retained compounds.
Poor separation of product and impurities The chosen solvent system has insufficient selectivity.Re-optimize the TLC conditions using different solvent systems (e.g., dichloromethane/methanol with TEA). Consider using a different stationary phase like alumina.[12]
Cracked or channeled silica bed Improper packing of the column or a sudden, drastic change in solvent polarity.Repack the column carefully. When running a gradient, increase the polarity of the mobile phase gradually.[8]

Conclusion

The successful purification of N-methyl-N-phenylpiperidin-4-amine by column chromatography is readily achievable with a clear understanding of the challenges posed by its basic nature. The protocol detailed in this application note, which emphasizes the crucial role of triethylamine in the mobile phase, provides a robust and reproducible method for obtaining this valuable compound in high purity. By following the systematic approach of TLC optimization followed by careful flash column chromatography, researchers can confidently and efficiently purify this and other similar basic compounds.

References

  • Google Patents. (n.d.). The preparation method of N-phenethyl-4-anilinopiperidine.
  • PubMed. (2007). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Unprecedented thiocarbamidation of nitroarenes: A facile one-pot route to unsymmetrical thioureas - Supporting Information. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]

  • Analytical Methods. (2014). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]

  • SIELC Technologies. (2018). 4-Anilinopiperidine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • Analytical Methods (RSC Publishing). (2014). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]

  • University of California, Santa Barbara, Zakarian Group. (n.d.). HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]

  • Semantic Scholar. (1999). Effect of triethylamine in the mobile phase on the retention properties of conventional polymeric and horizontally polymerized octadecylsilica in RPLC. Retrieved from [Link]

  • Phenomenex. (2025). Flash Chromatography: Principles & Applications. Retrieved from [Link]

  • University of Massachusetts, Department of Chemistry. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (2004). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). N-Phenyl-1-(phenylmethyl)-4-piperidinamine. Retrieved from [Link]

  • YouTube. (2022). Effect of Triethylamine in the Mobile Phase on the Retention in RPLC. Retrieved from [Link]

  • Defense Technical Information Center. (2016). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

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Application Note: A Robust LC-MS/MS Method for the Analysis of N-methyl-N-phenylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective analysis of N-methyl-N-phenylpiperidin-4-amine. This compound, a tertiary amine containing a piperidine moiety, is of significant interest in pharmaceutical research and forensic analysis due to its structural relationship to synthetic opioids. The described protocol provides a comprehensive workflow, from sample preparation to data acquisition and interpretation, designed to ensure accuracy and reproducibility. The methodology leverages electrospray ionization (ESI) for the generation of protonated precursor ions and collision-induced dissociation (CID) for the production of characteristic product ions, enabling confident identification and quantification.

Introduction: The Analytical Imperative for N-methyl-N-phenylpiperidin-4-amine

N-methyl-N-phenylpiperidin-4-amine (Figure 1) is a synthetic compound featuring a substituted piperidine ring, a structural motif prevalent in a wide range of biologically active molecules. Its chemical architecture shares similarities with precursors and analogs of potent synthetic opioids, making its unambiguous detection and quantification a critical task in both pharmaceutical development and forensic toxicology[1][2]. The inherent polarity and thermal lability of such compounds make liquid chromatography coupled with mass spectrometry the analytical technique of choice, offering superior sensitivity and specificity over other methods[2].

This guide provides a foundational LC-MS/MS protocol, grounded in the established principles of small molecule analysis. We will delve into the rationale behind each step, from sample handling to the interpretation of mass spectral data, to equip researchers with a robust and scientifically sound analytical strategy.

Figure 1: Chemical Structure of N-methyl-N-phenylpiperidin-4-amine

Chemical Formula: C₁₂H₁₈N₂ Molecular Weight: 190.28 g/mol [3][4] Monoisotopic Mass: 190.146998583 Da[3][4]

Foundational Principles: Ionization and Fragmentation Behavior

A successful mass spectrometry method hinges on a thorough understanding of the analyte's behavior within the instrument. For N-methyl-N-phenylpiperidin-4-amine, a tertiary amine, electrospray ionization (ESI) in positive ion mode is the most effective method for generating gas-phase ions. The two nitrogen atoms in the molecule are readily protonated in the acidic mobile phase, leading to a strong signal for the protonated molecule [M+H]⁺ at m/z 191.15.

Upon collision-induced dissociation (CID) in the mass spectrometer's collision cell, the protonated precursor ion will fragment in a predictable manner. The fragmentation of piperidine derivatives is well-characterized and typically involves cleavage of the bonds alpha to the nitrogen atom within the piperidine ring[5]. This process leads to the formation of stable iminium ions, which serve as characteristic product ions for identification and quantification.

Experimental Workflow: A Step-by-Step Guide

The following sections detail a comprehensive protocol for the analysis of N-methyl-N-phenylpiperidin-4-amine. This workflow is designed to be a self-validating system, with each stage contributing to the overall reliability of the results.

Sample Preparation: Ensuring a Clean Analyte Introduction

The goal of sample preparation is to extract the analyte of interest from the sample matrix while removing potential interferences. For biological matrices such as plasma or urine, a protein precipitation or a liquid-liquid extraction are effective strategies.

Protocol 1: Protein Precipitation (for Plasma/Serum)

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (for Urine)

  • To 500 µL of urine in a glass tube, add 50 µL of 1 M sodium hydroxide to basify the sample.

  • Add 2 mL of a mixture of ethyl acetate and hexane (9:1, v/v).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3,000 rpm for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial.

Liquid Chromatography: Achieving Optimal Separation

Chromatographic separation is crucial for resolving the analyte from matrix components and potential isomers. A reversed-phase C18 or a phenyl-hexyl column is well-suited for this purpose. The following parameters provide a robust starting point for method development.

Parameter Condition Rationale
LC System Agilent 1290 Infinity II or equivalentProvides high pressure capabilities for efficient separations.
Column Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µmOffers excellent peak shape and resolution for basic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for efficient ionization and aids in peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte from the reversed-phase column.
Gradient 5% B to 95% B over 5 minutesA standard gradient for efficient elution of a wide range of analytes.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40°CImproves peak shape and reduces viscosity.
Injection Volume 5 µLA standard volume for good sensitivity without overloading the column.
Mass Spectrometry: Selective Detection and Fragmentation

A triple quadrupole mass spectrometer is ideal for this application, offering high sensitivity and specificity through Multiple Reaction Monitoring (MRM).

Parameter Setting Rationale
Mass Spectrometer Agilent 6490 Triple Quadrupole or equivalentA high-sensitivity instrument suitable for trace analysis.
Ionization Mode Electrospray Ionization (ESI), PositiveOptimal for the protonation of the basic nitrogen atoms.
Gas Temperature 325°CFacilitates desolvation of the electrospray droplets.
Gas Flow 8 L/minAids in desolvation and ion formation.
Nebulizer Pressure 25 psiCreates a fine spray for efficient ionization.
Capillary Voltage 4000 VThe potential difference that drives the electrospray process.
Fragmentor Voltage 175 VA moderate voltage to ensure ion transmission without premature fragmentation.
Collision Energy To be optimized (start at 20 eV)The energy applied to induce fragmentation of the precursor ion.

Data Interpretation: Understanding the Mass Spectrum

The expected mass spectrum of N-methyl-N-phenylpiperidin-4-amine will be characterized by a prominent protonated molecule [M+H]⁺ at m/z 191.15. Upon CID, this precursor ion is expected to yield several diagnostic product ions. The predicted fragmentation pathway is illustrated in the diagram below.

fragmentation cluster_precursor Precursor Ion cluster_fragments Product Ions precursor N-methyl-N-phenylpiperidin-4-amine [M+H]⁺ m/z 191.15 fragment1 C₇H₉N⁺ m/z 108.07 precursor->fragment1 Loss of C₅H₁₀N fragment2 C₆H₁₂N⁺ m/z 98.10 precursor->fragment2 Loss of C₆H₅N fragment3 C₅H₁₀N⁺ m/z 84.08 fragment2->fragment3 Loss of CH₂

Caption: Predicted Fragmentation Pathway of N-methyl-N-phenylpiperidin-4-amine.

Explanation of Fragmentation:

  • m/z 108.07: This fragment likely arises from the cleavage of the C-N bond connecting the piperidine ring to the aniline moiety, with the charge retained on the N-methylaniline fragment.

  • m/z 98.10: This is a highly probable and characteristic fragment resulting from the alpha-cleavage of the piperidine ring, leading to the loss of the phenylamine group and the formation of a stable N-methyl-tetrahydropyridinium ion.

  • m/z 84.08: Further fragmentation of the m/z 98.10 ion through the loss of a methylene group can lead to this smaller, yet still characteristic, fragment ion.

For quantitative analysis, the most intense and specific fragment ion should be chosen as the quantifier, while a second fragment can be used as a qualifier to enhance the confidence of identification.

Method Validation and Quality Control

To ensure the reliability of the analytical results, the method should be validated according to established guidelines. Key validation parameters include:

  • Linearity: A calibration curve should be constructed using a series of standards of known concentrations to demonstrate the method's linear response.

  • Accuracy and Precision: The accuracy (closeness to the true value) and precision (reproducibility) of the method should be assessed by analyzing quality control samples at different concentrations.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified should be determined.

  • Selectivity: The method's ability to differentiate the analyte from other components in the sample matrix should be evaluated.

  • Matrix Effect: The influence of the sample matrix on the ionization of the analyte should be investigated.

Conclusion: A Framework for Confident Analysis

This application note provides a comprehensive and scientifically grounded protocol for the mass spectrometry analysis of N-methyl-N-phenylpiperidin-4-amine. By understanding the principles of ionization and fragmentation and by following the detailed experimental procedures, researchers can develop and validate a robust LC-MS/MS method for the accurate and reliable quantification of this important compound. The provided workflow and predicted fragmentation patterns serve as a strong foundation for method development and routine analysis in both research and applied settings.

References

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  • Wang, P., et al. (2019).
  • Wille, S. M. R., et al. (2009). A comprehensive LC-MS-based quantitative analysis of fentanyl-like drugs in plasma and urine. Journal of Analytical Toxicology.
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  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Anilino-N-Phenethylpiperidine. Retrieved from [Link]

  • Ji, X., et al. (2012). A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study.
  • Brodbelt, J. S. (2019). Collision-Induced Dissociation Studies of Synthetic Opioids for Non-targeted Analysis. Journal of the American Society for Mass Spectrometry.
  • Zhang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules.
  • Medzihradszky, K. F., et al. (n.d.). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical Chemistry.
  • Tabb, D. L., et al. (2003). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. Journal of Proteome Research.
  • Frohlich, E. D., et al. (1988). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry.
  • El-Gendy, A. A. (2006).
  • ResearchGate. (2019). LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737531, 4-Amino-1-methylpiperidine. Retrieved from [Link]

  • MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Retrieved from [Link]

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Application Note & Protocol Guide: Strategic Derivatization of N-methyl-N-phenylpiperidin-4-amine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-phenyl-N-(piperidin-4-yl) scaffold is a cornerstone in modern medicinal chemistry, most notably as the core structure of fentanyl and its highly potent analogues which are agonists of the μ-opioid receptor.[1] Understanding the Structure-Activity Relationships (SAR) of this class of compounds is paramount for designing novel therapeutics with desired potency, selectivity, and safety profiles. This guide provides a detailed framework for the systematic derivatization of a key intermediate, N-methyl-N-phenylpiperidin-4-amine, to generate a focused library of analogues for SAR exploration. We will detail three primary vectors of chemical modification: N-acylation of the piperidine nitrogen, N-alkylation via reductive amination, and aromatic functionalization of the N-phenyl ring using Suzuki-Miyaura cross-coupling. Each section includes the underlying chemical rationale, step-by-step experimental protocols, and methods for structural verification.

Introduction: The Significance of the 4-Aminopiperidine Scaffold

The 4-aminopiperidine moiety is a privileged scaffold in drug discovery due to its conformational rigidity and its ability to present substituents in defined three-dimensional space. Its derivatives have been explored for a wide range of biological targets beyond opioid receptors, including antiviral agents and DPP-4 inhibitors for diabetes.[2][3][4] The seminal work by Paul Janssen in the 1960s, leading to the synthesis of fentanyl, highlighted the profound impact that subtle structural modifications on this core can have on pharmacological activity.[1] Fentanyl's high affinity for the μ-opioid receptor is a direct result of the specific arrangement of its N-phenylpropanamide and N-phenethyl groups around the central piperidine ring.[1][5][6]

This guide focuses on N-methyl-N-phenylpiperidin-4-amine as a versatile starting point. The N-methyl group provides a stable, simple substitution on the exocyclic nitrogen, allowing researchers to systematically probe the effects of modifications at other positions. The goal of a typical SAR study on this scaffold is to understand how changes in steric bulk, electronics, and hydrogen bonding potential at different positions influence receptor binding affinity and functional activity.

Strategic Derivatization Workflow

A successful SAR campaign relies on a logical and efficient synthetic strategy. The derivatization of N-methyl-N-phenylpiperidin-4-amine can be approached through three primary, orthogonal synthetic vectors. This allows for the systematic exploration of the chemical space around the core scaffold.

SAR_Workflow cluster_start Starting Material cluster_vectors Derivatization Vectors cluster_products Derivative Libraries cluster_analysis Analysis & Iteration Start N-methyl-N-phenylpiperidin-4-amine Acylation Vector 1: N-Acylation Start->Acylation RCOCl, Base Alkylation Vector 2: N-Alkylation Start->Alkylation RCHO, [H] Aromatic Vector 3: Aromatic C-C Coupling Start->Aromatic 1. Halogenation 2. R-B(OH)2, Pd(0) Amides Amide Library Acylation->Amides Amines Substituted Amine Library Alkylation->Amines Biphenyls Biphenyl Analogue Library Aromatic->Biphenyls SAR SAR Analysis (In Vitro Assays) Amides->SAR Amines->SAR Biphenyls->SAR SAR->Start Iterative Design

Caption: General workflow for the SAR-driven derivatization of N-methyl-N-phenylpiperidin-4-amine.

Vector 1: N-Acylation of the Piperidine Nitrogen

Scientific Rationale: The nitrogen atom of the piperidine ring is a key interaction point in many receptor binding pockets. Acylation introduces an amide bond, which can act as a hydrogen bond acceptor. Varying the acyl group allows for the exploration of steric and electronic effects within the binding site. This is a classic modification in fentanyl-related compounds, where the N-propanoyl group is crucial for high affinity.[1]

Experimental Protocol: General Procedure for N-Acylation

This protocol describes the reaction of N-methyl-N-phenylpiperidin-4-amine with an acyl chloride to form the corresponding amide.

Materials:

  • N-methyl-N-phenylpiperidin-4-amine

  • Acyl chloride (e.g., propionyl chloride, benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Ar or N₂), add N-methyl-N-phenylpiperidin-4-amine (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add the base (TEA or DIPEA, 1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride (1.1 eq) dropwise via syringe. The reaction is often exothermic. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[7]

Self-Validation & Characterization:

  • TLC: Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes with 1% TEA) to observe the disappearance of the starting material and the appearance of a new, typically less polar, product spot.

  • ¹H and ¹³C NMR: Confirm the structure of the product. Expect to see new signals corresponding to the acyl group and shifts in the signals of the piperidine protons adjacent to the nitrogen.[8][9]

  • Mass Spectrometry (MS): Verify the molecular weight of the desired product.[10]

Reagent ExampleExpected ProductTypical YieldNotes
Propionyl ChlorideN-(1-propionylpiperidin-4-yl)-N-methyl-N-phenylamine85-95%A classic modification for opioid receptor affinity.
Benzoyl ChlorideN-(1-benzoylpiperidin-4-yl)-N-methyl-N-phenylamine80-90%Introduces an aromatic ring to probe pi-stacking interactions.
Acetyl ChlorideN-(1-acetylpiperidin-4-yl)-N-methyl-N-phenylamine88-98%A smaller acyl group to probe steric tolerance.

Vector 2: N-Alkylation via Reductive Amination

Scientific Rationale: Reductive amination is a robust and widely used method for forming C-N bonds.[11] In this context, it allows for the introduction of a diverse range of alkyl and arylalkyl groups onto the piperidine nitrogen. This modification directly impacts the overall lipophilicity, size, and conformational flexibility of the molecule, which are critical determinants of pharmacokinetic properties and receptor interaction. The phenethyl group in fentanyl, for instance, is introduced via a similar strategy and is essential for its potent activity.[1]

Experimental Protocol: General Procedure for Reductive Amination

This protocol details the one-pot reaction of N-methyl-N-phenylpiperidin-4-amine with an aldehyde or ketone in the presence of a mild reducing agent.

Materials:

  • N-methyl-N-phenylpiperidin-4-amine

  • Aldehyde or Ketone (e.g., phenylacetaldehyde, cyclobutanone) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-methyl-N-phenylpiperidin-4-amine (1.0 eq) and the aldehyde/ketone (1.2 eq) in anhydrous DCE.

  • Imine/Enamine Formation: If desired, add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The addition may cause slight effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the consumption of the starting amine.[12][13]

  • Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Stir until gas evolution ceases.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography.

Self-Validation & Characterization:

  • NMR: The most telling evidence is the appearance of new signals corresponding to the newly introduced alkyl group. For example, a phenethyl group will show characteristic aromatic and ethyl signals.

  • MS: Confirm the addition of the alkyl group by observing the correct molecular ion peak.

Reagent ExampleExpected ProductTypical YieldNotes
PhenylacetaldehydeN-methyl-N-phenyl-N-(1-(2-phenylethyl)piperidin-4-yl)amine70-85%Mimics the substitution pattern of fentanyl.[14]
CyclohexanoneN-(1-cyclohexylpiperidin-4-yl)-N-methyl-N-phenylamine65-80%Explores the effect of a bulky, non-aromatic group.
FormaldehydeN,N-dimethyl-N-phenylpiperidin-4-amine>90%A simple methylation to probe the effect of a small, basic group.

Vector 3: Aromatic Functionalization via Suzuki-Miyaura Coupling

Scientific Rationale: Modification of the N-phenyl ring allows for the exploration of a completely different region of chemical space. Introducing substituents at the ortho, meta, or para positions can influence the electronic properties of the aniline nitrogen and introduce new interactions with the receptor. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming C-C bonds between an aryl halide and an organoboron species, making it ideal for this purpose.[15][16]

This derivatization requires a two-step process: first, the introduction of a halogen (e.g., bromine or iodine) onto the phenyl ring of the starting material, followed by the palladium-catalyzed cross-coupling.

Suzuki_Workflow A N-methyl-N-phenyl piperidin-4-amine B Halogenation (e.g., NBS, ICl) A->B Step 1 C 4-Halo-N-methyl-N-phenyl piperidin-4-amine B->C D Suzuki-Miyaura Coupling R-B(OH)₂, Pd(0) catalyst, Base C->D Step 2 E Substituted Biaryl Product Library D->E

Caption: Two-step workflow for aromatic functionalization via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol assumes the successful synthesis of a halogenated (e.g., 4-bromo- or 4-iodo-) precursor.

Materials:

  • 4-Halo-N-methyl-N-phenylpiperidin-4-amine precursor (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 eq), boronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Ar or N₂) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) via cannula.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product is typically purified by flash column chromatography.[17]

Self-Validation & Characterization:

  • NMR: The disappearance of the C-H signal in the halogenated position and the appearance of new aromatic signals from the coupled boronic acid are key indicators of success.

  • MS: A significant increase in the molecular weight corresponding to the addition of the new aryl group should be observed.

Boronic Acid ExamplePrecursorExpected ProductNotes
Phenylboronic acid4-Bromo-precursorN-(1-methylpiperidin-4-yl)-N-(biphenyl-4-yl)amineCreates a biphenyl system.
3-Thiopheneboronic acid4-Iodo-precursorN-methyl-N-(4-(thiophen-3-yl)phenyl)piperidin-4-amineIntroduces a heteroaromatic ring.
4-Methoxyphenylboronic acid4-Bromo-precursorN-(4'-methoxybiphenyl-4-yl)-N-(1-methylpiperidin-4-yl)amineModifies electronic properties with an electron-donating group.

Conclusion and Future Directions

This application guide has outlined three robust and versatile synthetic strategies for the derivatization of N-methyl-N-phenylpiperidin-4-amine to support comprehensive SAR studies. By systematically applying N-acylation, N-alkylation, and aromatic C-C coupling reactions, researchers can generate diverse libraries of compounds. The resulting pharmacological data from these libraries will be instrumental in building predictive SAR models, leading to the rational design of novel ligands with optimized affinity, selectivity, and therapeutic potential for a range of biological targets. The protocols provided herein are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility.

References

  • Fentanyl - Wikipedia. Wikipedia. [Link]

  • The preparation method of N-phenethyl-4-anilinopiperidine.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

  • N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrobromide. PubChem. [Link]

  • Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. PubMed. [Link]

  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed. [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health. [Link]

  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS One. [Link]

  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PubMed Central. [Link]

  • Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. ResearchGate. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. [Link]

  • Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. PubMed. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. [Link]

  • Highly efficient Suzuki–Miyaura coupling reactions catalyzed by bis(oxazolinyl)phenyl–Pd(II) complex. Sci-Hub. [Link]

  • Suzuki reaction - Wikipedia. Wikipedia. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

Sources

Experimental protocol for amide coupling with N-methyl-N-phenylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-08B

Introduction: Addressing the Challenge of Sterically Hindered Amines

The formation of an amide bond is one of the most fundamental and frequently utilized reactions in medicinal chemistry and drug development.[1] While numerous protocols exist, the coupling of sterically hindered or electronically deactivated amines presents a significant synthetic challenge.[2][3] N-methyl-N-phenylpiperidin-4-amine is a secondary amine characterized by considerable steric bulk around the nitrogen atom due to the presence of both a methyl group and a phenyl group, in addition to its integration within a piperidine ring. This steric hindrance can dramatically decrease the nucleophilicity of the amine, leading to sluggish reaction rates, low yields, and the need for harsh conditions with standard coupling protocols.[4]

This application note provides a detailed, field-proven protocol for the successful amide coupling of N-methyl-N-phenylpiperidin-4-amine with a generic carboxylic acid (R-COOH). We will delve into the rationale for reagent selection, provide step-by-step experimental procedures, and offer a guide for reaction monitoring, work-up, and troubleshooting. The primary focus is on the use of modern uronium-based coupling reagents, which are specifically designed to overcome the challenges posed by substrates like the topic amine.

Mechanistic Insight & Rationale for Reagent Selection

The direct condensation of a carboxylic acid and an amine is generally unfavorable.[5] Therefore, the carboxylic acid must first be activated to form a more electrophilic species that is susceptible to nucleophilic attack by the amine.[1][4]

The Superiority of Uronium Salts for Hindered Couplings

For challenging substrates, uronium/aminium salt-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often the reagents of choice.[6] HATU offers several advantages over classical carbodiimide reagents like DCC or EDC, especially for hindered systems:

  • High Reactivity: HATU reacts rapidly with carboxylic acids to form a highly reactive O-acylisourea intermediate, which then generates an activated OAt-ester.[7][8]

  • Reduced Side Reactions: The formation of the OAt-ester is efficient and minimizes side reactions such as the formation of N-acylurea byproducts, which can be a problem with carbodiimides.

  • Milder Conditions: HATU-mediated couplings typically proceed efficiently at room temperature, preserving sensitive functional groups elsewhere in the molecules.[8]

  • Less Epimerization: For chiral carboxylic acids, HATU is known to suppress racemization compared to many other reagents.[6]

The key to HATU's efficacy lies in the formation of an active ester with 1-hydroxy-7-azabenzotriazole (HOAt), which is more reactive than the HOBt-esters generated by older reagents like HBTU.[6]

The Role of a Non-Nucleophilic Base

A tertiary amine base is required to deprotonate the carboxylic acid, facilitating its reaction with HATU.[7] It is crucial to use a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA or Hünig's base) .[8] Using less hindered bases like triethylamine (TEA) can lead to competitive side reactions, including the formation of an undesired amide with the base itself or the formation of a ketene from the activated acid.

Solvent Selection

A polar, aprotic solvent is necessary to dissolve the reagents and facilitate the ionic mechanism. N,N-Dimethylformamide (DMF) is the most common and effective solvent for HATU-mediated couplings due to its high polarity and ability to solvate all reaction components.[8] Anhydrous (dry) DMF should be used to prevent hydrolysis of the coupling reagent and the activated ester intermediate.

Experimental Workflow & Visualization

The overall experimental process follows a logical sequence from preparation to final product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Monitoring & Work-up cluster_char Characterization reagents Weigh Reagents: - Carboxylic Acid (1.0 eq) - Amine (1.1 eq) - HATU (1.2 eq) - DIPEA (3.0 eq) glassware Prepare Dry Glassware under Inert Atmosphere (N2/Ar) dissolve_acid Dissolve Acid & HATU in Anhydrous DMF glassware->dissolve_acid add_base Add DIPEA (Stir 5 min for Activation) dissolve_acid->add_base add_amine Add N-methyl-N-phenyl- piperidin-4-amine add_base->add_amine stir Stir at Room Temp (2-24 h) add_amine->stir tlc Monitor by TLC/LC-MS stir->tlc quench Quench with Water/Brine tlc->quench extract Extract with Organic Solvent (e.g., EtOAc, DCM) quench->extract wash Aqueous Wash Steps extract->wash purify Purify via Column Chromatography wash->purify nmr NMR (1H, 13C) purify->nmr ms Mass Spectrometry (HRMS) G RCOOH R-COOH ActiveEster OAt-Active Ester (Highly Reactive) RCOOH->ActiveEster Activation Step HATU HATU HATU->ActiveEster Activation Step DIPEA DIPEA (Base) DIPEA->ActiveEster Activation Step Amine Hindered Amine (N-methyl-N-phenyl- piperidin-4-amine) Product Amide Product Amine->Product Coupling Step ActiveEster->Product Coupling Step

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in N-methyl-N-phenylpiperidin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-methyl-N-phenylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common challenges, particularly low yields, by understanding the causality behind experimental choices and implementing self-validating protocols.

Introduction: The Synthetic Challenge

The synthesis of N-methyl-N-phenylpiperidin-4-amine, a key scaffold in medicinal chemistry, typically involves two main transformations: the formation of the N-phenyl bond and the methylation of the piperidine nitrogen. While seemingly straightforward, achieving high yields requires careful control over chemoselectivity and reaction conditions. This guide will address common pitfalls and provide optimized strategies to enhance the efficiency of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Part 1: N-Arylation of the Piperidine Core

A common and efficient route to the N-phenylpiperidine core involves the reductive amination of a protected 4-piperidone with aniline. This section will address the challenges associated with this critical step.

Q1: My reductive amination of N-Boc-4-piperidone with aniline is giving a low yield. What are the likely causes and how can I improve it?

Low yields in this reductive amination are often traced back to three key areas: imine formation, the choice of reducing agent, and reaction conditions.

  • Inefficient Imine Formation: The reaction proceeds via an intermediate imine (or enamine), and its formation is reversible. To drive the equilibrium towards the imine, it is crucial to remove the water generated during the condensation of the piperidone and aniline. While not always necessary with certain reducing agents, for stubborn cases, the use of a dehydrating agent like molecular sieves can be beneficial. Additionally, the reaction is best performed under mildly acidic conditions (pH 4-5) to activate the carbonyl group of the piperidone without fully protonating the aniline, which would render it non-nucleophilic.[1]

  • Suboptimal Reducing Agent: The choice of reducing agent is critical for both yield and chemoselectivity.

    Reducing AgentAdvantagesDisadvantages
    Sodium Triacetoxyborohydride (STAB) Mild and selective for imines over ketones. Can be performed as a one-pot reaction.[2]Water-sensitive; less compatible with protic solvents like methanol.
    Sodium Cyanoborohydride (NaBH₃CN) Effective and can be used in protic solvents.Toxic cyanide byproduct. Can reduce the starting ketone at lower pH.
    Sodium Borohydride (NaBH₄) Inexpensive and readily available.Less selective; can reduce the starting piperidone. Requires a two-step process (imine formation then reduction).

    Recommendation: Sodium triacetoxyborohydride (STAB) is generally the preferred reagent for this transformation due to its high selectivity, which allows for a one-pot procedure with minimal side reactions.[3][4]

  • Improper Reaction Conditions: Ensure your reagents are of high purity and the solvent is anhydrous, especially when using STAB. Dichloromethane (DCM) or dichloroethane (DCE) are common solvents for this reaction. The reaction is typically run at room temperature.

Troubleshooting Workflow for Reductive Amination

G start Low Yield in Reductive Amination check_reagents Verify Reagent Quality (Aniline, N-Boc-4-piperidone, STAB) start->check_reagents check_conditions Review Reaction Conditions (Anhydrous solvent, Temperature) start->check_conditions imine_formation Optimize Imine Formation start->imine_formation workup Assess Work-up & Purification start->workup sol_reagents1 Use freshly distilled aniline and high-purity STAB. check_reagents->sol_reagents1 sol_conditions1 Ensure anhydrous solvent (DCE/DCM). Run at room temperature. check_conditions->sol_conditions1 sol_imine1 Add catalytic acetic acid (to pH 4-5) to promote imine formation. imine_formation->sol_imine1 sol_workup1 Ensure complete quenching of excess reducing agent. Optimize extraction pH to maximize product recovery. workup->sol_workup1

Caption: Troubleshooting decision tree for low yield in reductive amination.

Q2: I am observing significant amounts of unreacted N-Boc-4-piperidone. What should I do?

This strongly suggests an issue with imine formation or the activity of your reducing agent.

  • Catalytic Acid: Add a catalytic amount of acetic acid to your reaction mixture. This will protonate the carbonyl oxygen of the piperidone, making it more electrophilic and accelerating the initial attack by aniline.

  • Reagent Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of aniline and the reducing agent.

  • Reaction Time: While these reactions are often complete within a few hours, monitor the progress by Thin-Layer Chromatography (TLC). The product, N-Boc-4-(phenylamino)piperidine, will be less polar than the starting aniline and more polar than the piperidone. A suitable mobile phase for TLC analysis is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).[5]

Q3: I am considering alternative N-arylation methods like the Buchwald-Hartwig or Ullmann reactions. What are the potential pitfalls?

While powerful, these cross-coupling reactions introduce their own set of challenges, primarily related to chemoselectivity. The starting material for the final product, N-phenylpiperidin-4-amine, has two nucleophilic nitrogen atoms: a secondary amine in the piperidine ring and a primary aniline-type amine.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is highly efficient but can be difficult to control for mono-arylation on a diamine. You will likely face issues with diarylation, where both the piperidine and the aniline nitrogen atoms react. To achieve selectivity, the piperidine nitrogen must be protected (e.g., with a Boc group) prior to the N-arylation of the 4-amino group, followed by deprotection.[6][7]

  • Ullmann Condensation: This copper-catalyzed reaction is a more classical approach. While it can be effective, it often requires higher temperatures and can have lower functional group tolerance compared to the Buchwald-Hartwig reaction.[8][9] Similar to the Buchwald-Hartwig reaction, protecting the piperidine nitrogen is essential to prevent side reactions.

Recommendation: For the synthesis of N-methyl-N-phenylpiperidin-4-amine, the reductive amination route is generally more straightforward and higher yielding than attempting a direct N-arylation on an unprotected piperidine core.

Part 2: N-Methylation of the Piperidine Nitrogen

Once you have successfully synthesized N-phenylpiperidin-4-amine (after Boc deprotection), the final step is the methylation of the piperidine nitrogen. The Eschweiler-Clarke reaction is a classic and effective method for this transformation.

Q4: My Eschweiler-Clarke methylation is resulting in a low yield of the final product. What are the common failure points?

The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid to methylate amines, is generally robust.[10][11] However, low yields can occur due to several factors:

  • Incorrect Stoichiometry: An excess of both formaldehyde and formic acid is required to drive the reaction to completion. A common ratio is 2-3 equivalents of formaldehyde and 2-3 equivalents of formic acid relative to the secondary amine.

  • Suboptimal Temperature: The reaction typically requires heating to drive the decarboxylation of the formate-iminium ion adduct, which is the irreversible step of the reaction.[10] A temperature of 80-100 °C is common. Insufficient heating will lead to incomplete reaction.

  • Premature Work-up: Ensure the reaction has gone to completion by monitoring with TLC or GC-MS before quenching the reaction. The product, N-methyl-N-phenylpiperidin-4-amine, will be less polar than the starting N-phenylpiperidin-4-amine.

  • pH during Work-up: After the reaction is complete, the mixture will be acidic. It is crucial to carefully basify the solution (e.g., with NaOH or K₂CO₃) to a pH > 10 before extraction with an organic solvent to ensure the tertiary amine product is in its free base form and readily extracted.

Mechanism of the Eschweiler-Clarke Reaction

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Hydride Transfer & Methylation amine N-phenylpiperidin-4-amine hemiaminal Hemiaminal Intermediate amine->hemiaminal + H₂C=O formaldehyde Formaldehyde iminium Iminium Ion hemiaminal->iminium - H₂O product N-methyl-N-phenyl- piperidin-4-amine iminium->product + HCOO⁻ (Hydride Transfer) formic_acid Formic Acid formate Formate Ion formic_acid->formate - H⁺ co2 CO₂ product->co2 releases

Sources

Technical Support Center: Purification of Functionalized Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the purification of functionalized piperidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these valuable heterocyclic compounds. Our goal is to provide you with practical, field-tested insights and solutions to common and complex purification challenges.

Introduction: The Piperidine Purification Puzzle

Functionalized piperidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals. However, their synthesis often yields complex mixtures containing diastereomers, enantiomers, regioisomers, and persistent process-related impurities. The inherent basicity and polarity of the piperidine ring further complicate purification, demanding more than just standard chromatographic approaches. This guide provides a systematic approach to troubleshooting these challenges, grounded in chemical principles and validated by experimental evidence.

Part 1: Troubleshooting Guide - Common Purification Hurdles

This section addresses specific, frequently encountered issues during the purification of functionalized piperidines. Each problem is presented with its likely causes and a step-by-step protocol for resolution.

Issue 1: Poor Separation of Diastereomers

Question: I'm struggling to separate diastereomers of my N-substituted 2,6-disubstituted piperidine using standard silica gel chromatography. My spots are overlapping or appearing as a single elongated spot on the TLC plate. What can I do?

Answer: This is a classic challenge, as diastereomers often have very similar polarities. The key is to enhance the subtle differences in their interaction with the stationary phase.

Probable Causes:

  • Insufficient Resolving Power of the Stationary Phase: Standard silica gel may not provide enough selectivity.

  • Inappropriate Mobile Phase: The solvent system may not be optimized to exploit the minor stereochemical differences.

  • Intermolecular Interactions: The basic nitrogen of the piperidine can interact strongly with the acidic silanol groups on silica, leading to peak tailing and poor resolution.

Troubleshooting Protocol:

  • Modify the Mobile Phase:

    • Introduce an Amine Additive: Add a small amount (0.1-1%) of a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) to your mobile phase (e.g., hexane/ethyl acetate). This will deactivate the acidic sites on the silica gel, reducing peak tailing and often improving resolution between diastereomers.

    • Utilize a More Polar Solvent System: Sometimes, a more polar system, such as dichloromethane/methanol, can provide better selectivity. The added methanol can help to disrupt intermolecular hydrogen bonding.

  • Change the Stationary Phase:

    • If mobile phase optimization fails, consider a different stationary phase.

    • Alumina (basic or neutral): For highly basic piperidines, alumina can be a better choice than silica as it minimizes strong acidic interactions.

    • Chemically Modified Silica: Consider using diol-bonded or cyano-bonded silica phases, which offer different selectivities compared to standard silica.

  • Employ Supercritical Fluid Chromatography (SFC):

    • SFC often provides superior resolution for chiral and achiral separations of isomers compared to HPLC. The use of supercritical CO2 with a co-solvent (like methanol) can lead to sharper peaks and faster separations.

Experimental Workflow for Mobile Phase Optimization:

Caption: Decision workflow for optimizing mobile phase in diastereomer separation.

Issue 2: Removal of Palladium Catalyst Residues

Question: My piperidine, synthesized via a Suzuki or Buchwald-Hartwig coupling, is contaminated with residual palladium. Standard chromatography isn't removing it effectively. How can I purify my product?

Answer: Palladium residues are a common and critical issue, especially for compounds intended for biological testing. These metals can be tightly chelated by the piperidine nitrogen and other functional groups.

Probable Causes:

  • Strong Coordination: The basic nitrogen and any additional donor atoms in your molecule are likely binding to the palladium.

  • Formation of Colloidal Palladium: Palladium can form nanoparticles that are difficult to remove by simple filtration or chromatography.

Troubleshooting Protocol:

  • Metal Scavenging:

    • This is often the most effective method. Scavengers are solid-supported or soluble agents with a high affinity for transition metals.

    • Thiol-Based Scavengers: Resins like SiliaMetS Thiol or QuadraSil MP are highly effective at binding palladium. Stir your crude product solution with the scavenger for a few hours to overnight, then filter.

    • Activated Carbon: While less selective, treatment with activated carbon can also effectively reduce palladium levels.

  • Liquid-Liquid Extraction with a Chelating Agent:

    • Dissolve your crude product in an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of a chelating agent like EDTA or a dilute solution of sodium sulfide. The chelating agent will pull the palladium into the aqueous phase. Be mindful of your compound's stability to pH changes.

Quantitative Comparison of Palladium Scavengers:

Scavenger TypeTypical Loading (mmol/g)Binding Affinity for PdAdvantagesDisadvantages
Thiol-Functionalized Silica0.5 - 1.5HighHigh selectivity, fast kineticsHigher cost
Amine-Functionalized Silica1.0 - 2.0ModerateGood for various metalsLower selectivity than thiols
Activated CarbonN/AModerateLow cost, widely availableCan adsorb the product, non-selective
Issue 3: On-Column Decomposition or Reaction

Question: My functionalized piperidine seems to be decomposing or reacting on the silica gel column. I'm observing new, unexpected spots on my TLC fractions.

Answer: This indicates that your molecule is unstable to the acidic nature of standard silica gel. This is particularly common for piperidines bearing acid-sensitive functional groups like Boc-protecting groups, acetals, or certain esters.

Probable Causes:

  • Acidity of Silica Gel: The surface of silica gel is covered with acidic silanol groups (Si-OH), which can catalyze degradation reactions.

  • Presence of Reactive Functional Groups: Your piperidine may contain functionalities that are inherently unstable under these conditions.

Troubleshooting Protocol:

  • Deactivate the Silica Gel:

    • Before running your column, flush it with the mobile phase containing 1% triethylamine. This will neutralize the most acidic sites.

    • Alternatively, prepare a slurry of silica gel in your mobile phase and add 1% triethylamine, stir for 15 minutes, and then pack the column.

  • Switch to a Neutral or Basic Stationary Phase:

    • Neutral Alumina: This is an excellent alternative for acid-sensitive compounds.

    • Treated Silica: Consider using a commercially available deactivated silica gel.

  • Minimize Contact Time:

    • Use flash chromatography with higher pressure to push the compound through the column more quickly, reducing the time it spends in contact with the stationary phase.

Logical Flow for Handling Unstable Compounds:

Caption: Troubleshooting pathway for on-column decomposition of piperidines.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent system for purifying piperidines on silica gel?

A1: There is no single "best" system, as it heavily depends on the specific functionalization of your piperidine. However, a good starting point is a gradient of ethyl acetate in hexanes. For more polar piperidines, a system of dichloromethane and methanol is common. Crucially, for almost all piperidines, the addition of a small amount (0.1-1%) of triethylamine or ammonia (in the form of 7N ammonia in methanol) to the mobile phase is recommended to prevent peak tailing by masking the acidic silanol groups on the silica surface.

Q2: My piperidine is a free base and is quite water-soluble. How can I effectively perform an aqueous workup?

A2: Water-soluble basic compounds can be challenging to extract.

  • Basify the Aqueous Layer: First, ensure the aqueous layer is basic (pH > 10) by adding NaOH or K2CO3. This ensures your piperidine is in its free base form and not protonated, which would increase its water solubility.

  • Use a More Polar Organic Solvent: Instead of ethyl acetate or diethyl ether, use a more polar solvent like dichloromethane (DCM) or a mixture of DCM and isopropanol (e.g., 9:1) for the extraction.

  • "Salting Out": Add a significant amount of a salt, such as sodium chloride or potassium carbonate, to the aqueous layer until it is saturated. This decreases the polarity of the aqueous phase and reduces the solubility of your organic compound, driving it into the organic layer.

Q3: How can I confirm the purity and identity of my final functionalized piperidine?

A3: A combination of techniques is essential for confirming both purity and identity.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. Running the sample on two different column/mobile phase systems can provide high confidence. Aim for >95% purity for most applications.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to check for the presence of impurities. Integration of the signals can provide a quantitative estimate of purity if a known standard is used.

  • Identity Confirmation:

    • Mass Spectrometry (MS): Provides the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

    • NMR Spectroscopy: ¹H and ¹³C NMR provide information about the structure of the molecule, confirming the connectivity of atoms. For complex stereochemistry, 2D NMR techniques like COSY and NOESY may be necessary.

References

  • The role of triethylamine in silica gel chromatography. Journal of Chromatography A. A comprehensive explanation of how amine additives improve the chromatography of basic compounds. [Link]

  • A Practical Guide to Supercritical Fluid Chromatography. Waters Corporation. An introduction to the principles and advantages of SFC for isomer separations. [Link]

  • Salting-out effect in liquid-liquid extraction. IUPAC Gold Book. Definition and explanation of the salting-out phenomenon. [Link]

Technical Support Center: Purification of N-methyl-N-phenylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and practical solutions for the purification of crude N-methyl-N-phenylpiperidin-4-amine. It is designed for chemistry professionals engaged in pharmaceutical research and development who may encounter challenges in isolating this key intermediate with high purity. The methodologies described are grounded in established chemical principles to ensure reliable and reproducible outcomes.

Introduction: The Synthetic Context

N-methyl-N-phenylpiperidin-4-amine is typically synthesized via one of two primary routes:

  • Reductive Amination: The reaction of N-phenyl-4-piperidone with a methylating agent, such as formaldehyde, in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation).

  • N-Methylation: The direct methylation of N-phenylpiperidin-4-amine using a methylating agent like methyl iodide or dimethyl sulfate.

The choice of synthetic route directly influences the impurity profile of the crude product. Understanding the potential contaminants is the first step toward designing an effective purification strategy.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude N-methyl-N-phenylpiperidin-4-amine product?

A1: The identity of impurities is intrinsically linked to the synthetic pathway and reaction workup. Below is a summary of common contaminants.

Table 1: Potential Impurities and Their Origins

ImpurityChemical StructureOrigin / RationaleTypical Physical State
N-phenyl-4-piperidone KetoneUnreacted starting material from reductive amination.Solid
N-phenylpiperidin-4-amine Secondary AmineUnreacted starting material if N-methylation was the synthetic route.Solid[1]
Iminium Intermediate Iminium SaltIncomplete reduction during reductive amination. Often unstable.Varies
Over-methylated Product Quaternary Ammonium SaltReaction of the product with excess methylating agent, forming a non-basic salt.Solid
Reducing Agent Byproducts Borate salts, etc.Spent reducing agents (e.g., from NaBH(OAc)₃).Solid
Residual Solvents Dichloromethane, Toluene, etc.Solvents used in the reaction or workup.Liquid

The key to a successful purification is to first identify the major impurities present. A preliminary analysis by Thin Layer Chromatography (TLC) or ¹H NMR of the crude material is highly recommended.

Q2: My crude product is a dark, oily residue. What is the first and most critical purification step?

A2: An initial liquid-liquid extraction (an acid-base wash) is the most effective first step for removing both acidic and neutral organic impurities, as well as water-soluble inorganic byproducts. The basicity of the tertiary amine product is the chemical handle that allows for its selective separation.

The underlying principle is the reversible conversion of the water-insoluble amine free base into its water-soluble hydrochloride salt. Most organic impurities, such as unreacted N-phenyl-4-piperidone, will not be protonated and will remain in the organic phase.

crude Crude Product in Organic Solvent (e.g., DCM) add_hcl Add 1M HCl (aq) crude->add_hcl sep_funnel Separate Layers add_hcl->sep_funnel org_phase Organic Phase: Neutral Impurities (e.g., N-phenyl-4-piperidone) sep_funnel->org_phase Discard aq_phase Aqueous Phase: Protonated Product (R₃NH⁺Cl⁻) sep_funnel->aq_phase basify Add 2M NaOH (aq) to pH > 10 aq_phase->basify extract Extract with Fresh Organic Solvent basify->extract final_org Organic Phase: Purified Free Base extract->final_org final_aq Aqueous Phase: Inorganic Salts extract->final_aq Discard

Caption: Acid-base extraction workflow.

  • Dissolve the crude oil in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).

  • Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer (bottom layer for DCM) into a clean flask.

  • Re-extract the organic layer with another portion of 1M HCl to ensure complete recovery of the product. Combine the aqueous extracts.

  • Discard the organic layer, which contains neutral impurities.

  • In a well-ventilated fume hood, cool the combined aqueous extracts in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution with stirring until the pH is strongly basic (pH > 10, check with pH paper). The product should precipitate or form an oily layer.

  • Extract the basified aqueous solution three times with fresh DCM or EtOAc.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base, which may be an oil or a low-melting solid.

Q3: After an acid-base wash, my product is a solid but TLC still shows impurities. Should I use recrystallization or column chromatography?

A3: If the product is a solid, recrystallization is often the most efficient and scalable method for removing small amounts of closely related impurities. Column chromatography is preferred for oils or for separating mixtures with components of very different polarities.

start Product after Aqueous Workup check_state Is the product a solid? start->check_state recryst Recrystallization check_state->recryst Yes column Column Chromatography check_state->column No (Oil/Wax) end_solid High Purity Crystalline Product recryst->end_solid end_oil High Purity Product column->end_oil

Caption: Purification method selection guide.

Q4: Can you provide a reliable recrystallization protocol?

A4: Absolutely. The key is selecting a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures. For piperidine derivatives, non-polar solvents or mixtures are often effective. Several patents report the successful crystallization of similar anilinopiperidines from light petroleum ethers.[2][3]

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of a high-boiling, good solvent like toluene, just enough to dissolve the solid upon heating.

  • Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

  • While the solution is hot, slowly add a poor, low-boiling solvent like heptane or hexane dropwise until the solution becomes faintly cloudy (the cloud point).

  • Add a few more drops of toluene until the solution becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold heptane.

  • Dry the crystals under vacuum to remove residual solvent.

Q5: I need to use column chromatography. How do I prevent my basic amine product from streaking (tailing) on the column?

A5: This is a classic problem. The free silanol groups (Si-OH) on the surface of standard silica gel are acidic and interact strongly with basic amines. This interaction leads to poor separation, characterized by broad, tailing peaks.

The Solution: Neutralize the acidic stationary phase by adding a small amount of a volatile base, typically triethylamine (Et₃N), to your eluent system.[4] An alternative is to use a less acidic stationary phase like alumina.

  • Prepare the Eluent: Based on TLC analysis, determine a suitable solvent system (e.g., 95:5 DCM/Methanol or 80:20 Hexane/EtOAc). To this solvent system, add 0.5-1% triethylamine. For example, for 1 liter of eluent, add 5-10 mL of Et₃N.

  • Pack the Column: Pack a flash chromatography column with silica gel using your prepared eluent. Never use a dry eluent to pack and then switch to a base-containing eluent, as this can cause swelling and cracking of the silica bed.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent or DCM. If it doesn't dissolve well, you can pre-adsorb it onto a small amount of silica gel. To do this, dissolve the product in a volatile solvent (like DCM), add a small amount of silica, evaporate the solvent to get a dry, free-flowing powder, and load this powder onto the top of the column.

  • Elute and Collect: Run the column, collecting fractions and monitoring them by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. The high volatility of Et₃N (boiling point: 89°C) allows for its easy removal.

For particularly challenging separations, using commercially available amine-functionalized silica columns can provide excellent results without the need for mobile phase additives.[4]

References

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center (DTIC). [Link]

  • The preparation method of N-phenethyl-4-anilinopiperidine (CN102249986A).
  • Preparation method of N-phenethyl-4-phenylaminopiperidine. Patsnap. [Link]

  • Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Federal Register. [Link]

  • 1-methyl-N-phenylpiperidin-4-amine. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis method of intermediate N-phenyl-4-piperidone (CN110483376B).
  • N-methyl-N-phenylpiperidin-4-amine. PubChem, National Center for Biotechnology Information. [Link]

  • 4-Anilinopiperidine. PubChem, National Center for Biotechnology Information. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-methyl-N-phenylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. N-methyl-N-phenylpiperidin-4-amine, a piperidine derivative, is a valuable research compound. Due to its structural relationship to precursors of potent synthetic opioids, a rigorous and proactive safety protocol is not merely a recommendation—it is an absolute necessity.[1] This guide provides essential, field-tested safety and logistical information for handling this compound, ensuring the protection of laboratory personnel and the integrity of your research.

Our approach is grounded in the "Hierarchy of Controls," a system that prioritizes the most effective safety measures. Personal Protective Equipment (PPE), while critical, is the final line of defense after more effective controls have been implemented.

cluster_0 cluster_1 cluster_2 A Elimination B Substitution A->B lab Most Effective C Engineering Controls (e.g., Fume Hood) B->C D Administrative Controls (e.g., SOPs, Training) C->D E Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) D->E lab2 Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Hazard Assessment: Understanding the Risks

N-methyl-N-phenylpiperidin-4-amine is classified with several hazards that dictate our handling procedures. The primary risks are associated with acute toxicity and irritation.

Table 1: GHS Hazard Classification for N-methyl-N-phenylpiperidin-4-amine

Hazard Class Hazard Statement GHS Code
Acute toxicity, oral Harmful if swallowed H302
Skin corrosion/irritation Causes skin irritation H315
Serious eye damage/eye irritation Causes serious eye irritation H319
Specific target organ toxicity, single exposure May cause respiratory irritation H335

Source: Aggregated GHS information from ECHA C&L Inventory.[2]

The primary routes of occupational exposure are inhalation of airborne powder, dermal (skin) contact , ocular (eye) contact from splashes, and accidental ingestion . Given its structural class, repeated exposure could lead to unforeseen health effects, justifying the treatment of this compound as a potent chemical.

Engineering Controls: Your Primary Barrier

Before any PPE is selected, robust engineering controls must be in place. These controls are designed to isolate you from the chemical hazard.

Mandatory Use of a Chemical Fume Hood (CFH): All manipulations of N-methyl-N-phenylpiperidin-4-amine, including weighing, preparing solutions, and transferring, must be performed inside a certified Chemical Fume Hood.[3][4] A properly functioning fume hood is the primary device for protecting you from inhaling hazardous dust or vapors.[4]

Best Practices for CFH Use:

  • Verify Airflow: Before starting work, check that the fume hood's monitor indicates an acceptable face velocity, typically between 80-120 feet per minute (fpm).[5]

  • Work Deep Inside: All apparatus and work should be kept at least 6 inches (15 cm) back from the plane of the sash.[6]

  • Minimize Disruptions: Avoid rapid movements into or out of the hood and minimize foot traffic in front of the hood, as this can disrupt the protective airflow barrier.[6]

  • Sash Position: Keep the sash at the lowest possible height that still allows for comfortable work. Keep your head outside the plane of the hood opening at all times.[4][6]

For operations involving larger quantities of powder, a containment ventilated enclosure or a glovebox provides an even higher level of protection.

Personal Protective Equipment (PPE): Your Final Defense

PPE is mandatory for all work with this compound, even within a fume hood. The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.

Table 2: PPE Requirements for Handling N-methyl-N-phenylpiperidin-4-amine

Task Hand Protection Eye/Face Protection Respiratory Protection Protective Clothing
Weighing Solid Double Nitrile Gloves Safety glasses with side shields & Face shield Handled in CFH Full-buttoned lab coat, disposable sleeves
Preparing Solutions Double Nitrile Gloves Safety glasses with side shields Handled in CFH Full-buttoned lab coat
Large-Scale Transfers (>1g) Neoprene or Butyl gloves over Nitrile gloves Safety goggles & Face shield Handled in CFH Disposable chemical-resistant apron over lab coat
Spill Cleanup Neoprene or Butyl gloves Safety goggles & Face shield Air-purifying respirator with N100/P100 cartridges Chemical-resistant coveralls (Tyvek)

| Waste Disposal | Double Nitrile Gloves | Safety glasses with side shields | Not required if waste is sealed | Full-buttoned lab coat |

Hand Protection: A Critical Choice
  • Incidental Contact (Splashes): For tasks like preparing dilute solutions, double-gloving with nitrile gloves is the minimum requirement.[7][8] Nitrile provides good resistance to a range of chemicals and will visibly rip if punctured, alerting you to a breach.[7] If a glove is splashed, remove both layers immediately, wash your hands, and don fresh gloves. Never reuse disposable gloves.[7]

  • Extended Contact (Immersion/Spills): For cleaning glassware or managing spills, heavier-duty gloves are necessary. Neoprene or Butyl rubber gloves should be worn over an inner nitrile glove.[9] Butyl gloves offer excellent protection against a wide variety of chemicals, while neoprene provides good dexterity and tear resistance.[9] Always consult your glove manufacturer's specific chemical resistance charts for piperidines and aromatic amines.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for any work in the laboratory.

  • Elevated Risk: When handling the solid powder, where aerosolization is possible, or when there is a risk of splashing (e.g., large-volume transfers, spill cleanup), a full-face shield must be worn in addition to safety glasses or goggles.[10]

Respiratory Protection

The primary means of respiratory protection is the Chemical Fume Hood. An additional respirator should not be necessary for routine operations conducted within a properly functioning CFH. However, for emergencies such as a large spill outside of containment or a fume hood failure, respiratory protection is critical. A properly fitted air-purifying respirator (APR) with N100 or P100 particulate filters should be available and personnel must be fit-tested and trained in its use.[8][11]

Protective Clothing
  • A full-length, buttoned lab coat must be worn at all times.

  • For tasks with a higher risk of contamination, such as weighing large quantities of powder or cleanup, disposable sleeves and a chemical-resistant apron should be worn over the lab coat.[12]

  • Do not wear laboratory coats outside of the lab, and have them laundered by a professional service, not at home.[12]

  • Long pants and closed-toe shoes are mandatory.

Operational and Disposal Plan: A Step-by-Step Workflow

A systematic workflow minimizes the risk of exposure at every stage of handling.

A Receiving & Storage B Preparation (Don PPE) A->B C Weighing (in CFH) B->C D Handling/ Reaction (in CFH) C->D E Decontamination (Glassware, Surfaces) D->E F Doffing PPE E->F G Waste Disposal (Sealed Container) F->G

Caption: Chemical Handling Workflow from Receipt to Disposal.

Protocol for Weighing Solid N-methyl-N-phenylpiperidin-4-amine
  • Preparation: Don all required PPE (double nitrile gloves, lab coat, safety glasses, face shield).

  • Containment: Perform all weighing activities inside a certified Chemical Fume Hood. Place a plastic-backed absorbent liner on the work surface.

  • Tare: Place a clean weigh boat or vial on the analytical balance and tare it.

  • Transfer: Carefully transfer an approximate amount of the solid from the stock bottle to the weigh boat using a dedicated spatula. Keep the stock bottle opening as low as possible to minimize aerosolization. Close the stock bottle immediately.

  • Final Weighing: Record the mass.

  • Cleanup: Use a wipe wetted with soapy water, followed by a wipe wetted with 70% ethanol, to decontaminate the spatula and any surfaces that may have been exposed. Dispose of all wipes and the absorbent liner as hazardous waste.

Decontamination and Spill Management

A validated decontamination procedure is crucial for potent compounds.[13]

  • Surface Decontamination: For routine cleaning of work surfaces inside the fume hood, use a three-step wipe-down process:

    • Wipe with a towel saturated with a laboratory detergent solution.[14]

    • Wipe with a towel saturated with purified water.

    • Wipe with a towel saturated with 70% ethanol. All wipes must be disposed of as hazardous chemical waste.

  • Minor Spill (inside CFH):

    • Cover the spill with an absorbent material (e.g., sand or vermiculite).[15]

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the area using the three-step wipe-down process described above.

  • Major Spill (outside CFH):

    • Evacuate: Alert all personnel and evacuate the immediate area.

    • Isolate: Close the doors to the laboratory and prevent re-entry.

    • Report: Notify your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill of a potent compound without specialized training and equipment.

Waste Disposal

All materials contaminated with N-methyl-N-phenylpiperidin-4-amine are considered hazardous waste.

  • Segregation: Collect all contaminated solid waste (gloves, wipes, pipette tips, absorbent pads) in a dedicated, leak-proof polyethylene container lined with a heavy-duty plastic bag.[11][16]

  • Labeling: Clearly label the container "Hazardous Waste" with the full chemical name.

  • Storage: Keep waste containers sealed at all times except when adding waste.[16] Store the container in a designated satellite accumulation area.

  • Disposal: Follow all institutional, local, and federal regulations for hazardous waste disposal.[16]

By implementing this comprehensive safety framework, you establish a self-validating system of protection. Each step, from engineering controls to meticulous operational plans, is designed to minimize risk, ensuring that your valuable research can proceed with the utmost confidence in the safety and well-being of all personnel.

References

  • Loba Chemie. N-METHYLPIPERAZINE FOR SYNTHESIS MSDS. [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Glove Selection Chart. [Link]

  • Association of Public Health Laboratories. Fundamentals of Fentanyl Safety in Public Health Laboratory Settings. (2020). [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. [Link]

  • National Center for Biotechnology Information. 1-methyl-N-phenylpiperidin-4-amine - PubChem Compound Summary. [Link]

  • National Institutes of Health (NIH), Office of Research Services. Chemical Fume Hoods. [Link]

  • Fa-Hogan, C., & Jones, M. T. Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. (1999). [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS FENTANYL EP IMPURITY D. [Link]

  • Oregon Occupational Safety and Health Administration. Fentanyl's workplace threat. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Chemical Fume Hoods. [Link]

  • University of California, Berkeley, Office of Environment, Health & Safety. Glove Selection Guide. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.